5-Nitro-1,2,3-benzenetricarboxylic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-nitrobenzene-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO8/c11-7(12)4-1-3(10(17)18)2-5(8(13)14)6(4)9(15)16/h1-2H,(H,11,12)(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRNHRJGEAFKPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)C(=O)O)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70560222 | |
| Record name | 5-Nitrobenzene-1,2,3-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3807-81-6 | |
| Record name | 5-Nitrobenzene-1,2,3-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 5-Nitro-1,2,3-benzenetricarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-Nitro-1,2,3-benzenetricarboxylic acid, a valuable compound in fine chemical synthesis and a potential intermediate in the development of novel pharmaceutical agents. This document details the core synthetic pathway, experimental protocols, and relevant chemical data.
Core Synthesis Pathway
The primary route for the synthesis of this compound is through the electrophilic aromatic substitution (nitration) of 1,2,3-benzenetricarboxylic acid, also known as hemimellitic acid. This reaction utilizes a nitrating mixture, typically composed of concentrated nitric acid and concentrated sulfuric acid, to introduce a nitro group (-NO₂) onto the benzene ring.
The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The three carboxylic acid groups on the hemimellitic acid are electron-withdrawing and meta-directing. However, due to the steric hindrance and the deactivating nature of the existing carboxyl groups, the nitration is directed to the less hindered position, yielding the 5-nitro substituted product.
A Chinese patent suggests a preparation method that involves dissolving 1,2,3-benzenetricarboxylic acid in a nitric acid environment and then reacting it with sulfuric acid to obtain the desired this compound[1].
Physicochemical Data
A summary of the key physicochemical properties of the starting material and the final product is presented below for easy reference.
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Starting Material | 1,2,3-Benzenetricarboxylic acid | 569-51-7 | C₉H₆O₆ | 210.14 |
| Product | This compound | 3807-81-6 | C₉H₅NO₈ | 255.14[2] |
Experimental Protocol
Materials:
-
1,2,3-Benzenetricarboxylic acid (Hemimellitic acid)
-
Concentrated Nitric Acid (HNO₃, ~70%)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Distilled Water
-
Ice
Procedure:
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add a calculated amount of concentrated nitric acid to concentrated sulfuric acid. The addition should be done dropwise with continuous stirring, maintaining the temperature below 10 °C.
-
Reaction Setup: In a separate reaction vessel, dissolve 1,2,3-benzenetricarboxylic acid in a minimal amount of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Nitration: Slowly add the pre-cooled nitrating mixture to the solution of 1,2,3-benzenetricarboxylic acid. The temperature of the reaction mixture should be carefully monitored and maintained between 0-10 °C throughout the addition.
-
Reaction Progression: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified duration. The optimal reaction time and temperature will need to be determined empirically, for instance, by monitoring the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the crude this compound.
-
Purification: The precipitated solid can be collected by vacuum filtration and washed with cold water to remove residual acids. Further purification can be achieved by recrystallization from a suitable solvent, such as water or an aqueous ethanol mixture.
Note: This is a generalized procedure and requires optimization for yield and purity.
Visualization of the Synthesis Pathway
The following diagrams illustrate the key steps in the synthesis of this compound.
Caption: Overall synthesis pathway for this compound.
Caption: A generalized experimental workflow for the synthesis.
References
An In-depth Technical Guide to 5-Nitro-1,2,3-benzenetricarboxylic Acid
This technical guide provides a comprehensive overview of the known properties, synthesis, and potential characteristics of 5-Nitro-1,2,3-benzenetricarboxylic acid for researchers, scientists, and drug development professionals. Due to the limited availability of published data for this specific compound, this guide combines compiled information with general principles of organic chemistry and predictive statements based on related structures.
Chemical and Physical Properties
This compound, also known as 5-nitrohemimellitic acid, is an aromatic carboxylic acid. The presence of three carboxylic acid groups and a nitro group on the benzene ring influences its chemical and physical properties. It is expected to be a crystalline solid and exhibit solubility in polar solvents.[1]
A summary of its known and predicted quantitative data is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 3807-81-6 | [1][2] |
| Molecular Formula | C₉H₅NO₈ | [1][2] |
| Molecular Weight | 255.14 g/mol | [1][2] |
| Melting Point | 208 °C | ChemicalBook |
| Boiling Point (Predicted) | 546.4 ± 50.0 °C at 760 mmHg | [3] |
| Density (Predicted) | 1.837 ± 0.06 g/cm³ | ChemicalBook |
| Flash Point (Predicted) | 240.4 ± 18.6 °C | [3] |
| LogP (Predicted) | 0.21 | [3] |
| pKa | Not available |
Synthesis and Experimental Protocols
General Experimental Protocol for the Nitration of 1,2,3-Benzenetricarboxylic Acid
Disclaimer: The following protocol is a generalized procedure and has not been optimized for the synthesis of this compound. It should be performed with appropriate safety precautions in a well-ventilated fume hood.
Materials:
-
1,2,3-Benzenetricarboxylic acid (hemimellitic acid)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Distilled Water
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 1,2,3-benzenetricarboxylic acid to the cooled sulfuric acid with continuous stirring until fully dissolved.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, keeping the mixture cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 1,2,3-benzenetricarboxylic acid, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete nitration. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture slowly over crushed ice with stirring to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold distilled water to remove any residual acid.
-
The crude this compound can be purified by recrystallization from a suitable solvent, such as water or an alcohol-water mixture.
Logical Workflow for Synthesis and Purification:
Spectroscopic Characterization
A thorough search of scientific databases and literature did not yield any publicly available experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, or Mass Spectrometry) for this compound.
For researchers who synthesize this compound, the following characterization workflow is recommended:
Recommended Characterization Workflow:
Biological Activity and Drug Development Potential
There is currently no specific information in the scientific literature regarding the biological activity, signaling pathways, or toxicological properties of this compound.
However, the presence of the nitroaromatic moiety suggests potential for biological activity. Nitroaromatic compounds are known to have a wide range of pharmacological effects and can act as either pharmacophores or toxicophores. Their biological actions are often mediated by the enzymatic reduction of the nitro group to reactive intermediates that can interact with cellular macromolecules.
Given the lack of specific data, any research into the drug development potential of this compound would require initial in vitro screening against various cell lines and biological targets to identify any potential therapeutic applications.
Proposed High-Level Drug Discovery Workflow:
Conclusion
This compound is a chemical compound for which there is limited publicly available scientific data. While its basic chemical and some physical properties are known or can be predicted, detailed experimental protocols for its synthesis and its full spectroscopic and biological characterization are not well-documented in the literature. This guide provides a starting point for researchers by outlining a plausible synthetic route and a logical workflow for its characterization and potential investigation in a drug discovery context. Further research is needed to fully elucidate the properties and potential applications of this compound.
References
An In-depth Technical Guide to 5-Nitro-1,2,3-benzenetricarboxylic Acid (CAS 3807-81-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Nitro-1,2,3-benzenetricarboxylic acid, a niche chemical compound with potential applications in various scientific fields. Due to the limited availability of direct experimental data for this specific molecule, this guide combines known properties with extrapolated information from related compounds and established chemical principles to offer a thorough resource.
Chemical and Physical Properties
This compound is an aromatic compound characterized by a benzene ring substituted with three carboxylic acid groups and one nitro group.[1] This structure imparts specific chemical and physical properties that are of interest in organic synthesis and materials science.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 3807-81-6 | [1][2][3][4] |
| Molecular Formula | C₉H₅NO₈ | [2][3][5] |
| Molecular Weight | 255.14 g/mol | [2][3][5] |
| Appearance | Solid (predicted) | [5] |
| Melting Point | 208 °C | ChemicalBook Data |
| Boiling Point | 546.4 ± 50.0 °C (Predicted) | ChemicalBook Data |
| Density | 1.837 ± 0.07 g/cm³ (Predicted) | ChemicalBook Data |
| Solubility | Soluble in polar solvents (predicted) | [1] |
| Synonyms | 5-Nitrobenzene-1,2,3-tricarboxylic acid, 1-Nitrobenzene-3,4,5-Tricarboxylic Acid | [5] |
Synthesis and Purification
Proposed Synthesis Protocol: Nitration of 1,2,3-Benzenetricarboxylic Acid
This proposed method is adapted from general procedures for the nitration of aromatic carboxylic acids.[11]
Objective: To introduce a nitro group onto the benzene ring of 1,2,3-Benzenetricarboxylic acid.
Materials:
-
1,2,3-Benzenetricarboxylic acid (Hemimellitic acid)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Deionized water
-
Appropriate glassware and personal protective equipment
Procedure:
-
Preparation of the Nitrating Mixture: In a flask, carefully and slowly add a stoichiometric excess of concentrated nitric acid to chilled concentrated sulfuric acid, while maintaining the temperature below 10°C using an ice bath. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[9][10]
-
Dissolution of the Starting Material: In a separate reaction vessel, dissolve 1,2,3-Benzenetricarboxylic acid in a minimal amount of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the solution of 1,2,3-Benzenetricarboxylic acid, ensuring the reaction temperature is maintained below 10°C to minimize side reactions and the formation of dinitrated products.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified time. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching and Precipitation: Once the reaction is deemed complete, carefully pour the reaction mixture over crushed ice. This will quench the reaction and precipitate the crude this compound.
-
Isolation: The precipitated solid can be collected by vacuum filtration and washed with cold deionized water to remove residual acids.
Diagram 1: Proposed Synthesis Workflow
References
- 1. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review [mdpi.com]
- 2. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound | 3807-81-6 [chemicalbook.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitration - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chemlab.truman.edu [chemlab.truman.edu]
5-Nitro-1,2,3-benzenetricarboxylic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 5-Nitro-1,2,3-benzenetricarboxylic acid. Due to the limited availability of public research data, this document summarizes the existing knowledge, primarily focusing on its chemical characteristics and its role as a building block in coordination chemistry.
Core Chemical Data
This compound, also known as 5-nitrohemimellitic acid, is a nitrated aromatic carboxylic acid. Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 3807-81-6 | [1] |
| Molecular Formula | C₉H₅NO₈ | [1] |
| Molecular Weight | 255.14 g/mol | [1] |
| Canonical SMILES | C1=C(C(=C(C=C1--INVALID-LINK--[O-])C(=O)O)C(=O)O)C(=O)O | N/A |
| InChI Key | Not available | N/A |
| Appearance | White to off-white crystalline powder (predicted) | N/A |
Synthesis
The primary route for the synthesis of this compound is through the nitration of its parent compound, 1,2,3-benzenetricarboxylic acid (hemimellitic acid).
Experimental Protocol: Nitration of 1,2,3-Benzenetricarboxylic Acid
Materials:
-
1,2,3-Benzenetricarboxylic acid
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Distilled water
-
Filtration apparatus
-
Recrystallization solvent (e.g., water or ethanol/water mixture)
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add a measured amount of 1,2,3-benzenetricarboxylic acid to concentrated sulfuric acid. Stir until complete dissolution.
-
Cool the mixture to 0-5 °C.
-
Slowly add a nitrating mixture (a pre-mixed and cooled solution of concentrated nitric acid and concentrated sulfuric acid) dropwise to the solution of the starting material, ensuring the temperature does not exceed 10-15 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period to ensure complete nitration. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture slowly over crushed ice with constant stirring to precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold distilled water to remove residual acids.
-
Purify the crude this compound by recrystallization from an appropriate solvent system.
-
Dry the purified crystals under vacuum to obtain the final product.
References
In-Depth Technical Guide: 5-Nitro-1,2,3-benzenetricarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Nitro-1,2,3-benzenetricarboxylic acid, a niche chemical compound with potential applications in various scientific domains. This document collates its fundamental chemical properties, outlines relevant experimental protocols for its analysis, and explores its potential biological significance based on the broader class of nitroaromatic compounds.
Core Chemical Properties
This compound is a nitrated derivative of benzenetricarboxylic acid. The presence of both nitro and carboxylic acid functional groups suggests its potential as a versatile building block in organic synthesis and as a subject of study in medicinal chemistry.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 255.14 g/mol | [1][2][3][4] |
| Chemical Formula | C₉H₅NO₈ | [1][3][4] |
| CAS Number | 3807-81-6 | [1][3] |
| Physical Form | Solid | [2] |
| Exact Mass | 255.001511 | [5] |
Synthesis and Characterization
Hypothetical Synthesis Workflow
Caption: Hypothetical synthesis workflow for this compound.
Experimental Protocols
Detailed experimental protocols for this compound are scarce. However, based on the analysis of similar compounds, the following methodologies can be proposed for its characterization and quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would be essential for confirming its structure.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons. The chemical shifts and coupling patterns of these protons would be influenced by the electron-withdrawing effects of the nitro and carboxylic acid groups.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information about the carbon skeleton of the molecule, including the chemical shifts of the carbonyl carbons in the carboxylic acid groups and the aromatic carbons.
Mass Spectrometry (MS)
Mass spectrometry is a critical technique for determining the molecular weight and fragmentation pattern of a compound.
-
Electron Ionization (EI-MS): This technique would likely lead to the observation of the molecular ion peak (M⁺) at m/z 255. The fragmentation pattern would provide valuable structural information, with potential losses of H₂O, CO, CO₂, and NO₂ groups.
-
High-Resolution Mass Spectrometry (HRMS): HRMS would allow for the determination of the exact mass of the molecular ion, confirming the elemental composition of the molecule.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) would be a suitable method for the purification and quantification of this compound. A reversed-phase C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) with UV detection would be a good starting point for method development.
Potential Biological Activity and Signaling Pathways
Specific biological activities and the involvement of this compound in signaling pathways have not been documented. However, the broader class of nitroaromatic compounds is known to exhibit a wide range of biological effects.[6][7]
General Biological Relevance of Nitro Compounds
Nitro-containing molecules have been extensively investigated for their therapeutic potential, with applications including antibacterial, antifungal, and anticancer agents.[6][7] The biological activity of these compounds is often attributed to the redox properties of the nitro group.
Hypothetical Mechanism of Action
The nitro group can undergo enzymatic reduction in biological systems to form reactive nitroso and hydroxylamine intermediates. These reactive species can interact with cellular macromolecules such as DNA and proteins, leading to cytotoxic or other biological effects.
References
- 1. 1,2,3-Benzenetricarboxylic acid | C9H6O6 | CID 11288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. jlightchem.com [jlightchem.com]
- 5. 5-Nitrobenzene-1,2,3-tricarboxylic acid | CAS#:3807-81-6 | Chemsrc [chemsrc.com]
- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
5-Nitro-1,2,3-benzenetricarboxylic Acid: A Technical Guide to Solubility Assessment
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 5-Nitro-1,2,3-benzenetricarboxylic acid (CAS 3807-81-6). Despite a comprehensive search of scientific literature and chemical databases, no specific quantitative solubility data for this compound has been publicly reported. Qualitative descriptions suggest it is soluble in polar solvents.[1]
This guide, therefore, provides a detailed, generalized experimental protocol for determining the solubility of a solid organic acid like this compound, which is crucial for applications in pharmaceutical and agrochemical development.[1] The methodologies outlined below are based on established practices in drug discovery and chemical research.
Physicochemical Properties
While quantitative solubility data is unavailable, some key physicochemical properties of this compound have been reported:
| Property | Value |
| Molecular Formula | C₉H₅NO₈[1][2][3][4] |
| Molecular Weight | 255.14 g/mol [1][3][4] |
| Density | 1.8 ± 0.1 g/cm³[2] |
| Boiling Point | 546.4 ± 50.0 °C at 760 mmHg[2] |
| Flash Point | 240.4 ± 18.6 °C[2] |
| LogP | 0.21[2] |
Solubility Data
As of the latest search, specific quantitative solubility values for this compound in various solvents have not been published. The following table reflects the current lack of available data.
| Solvent | Temperature (°C) | Solubility (g/L) |
| Water | 25 | Data not available |
| Ethanol | 25 | Data not available |
| Methanol | 25 | Data not available |
| Acetone | 25 | Data not available |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available |
| Dichloromethane (DCM) | 25 | Data not available |
| Ethyl Acetate | 25 | Data not available |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound and is considered the gold standard.[5][6]
Objective: To determine the equilibrium solubility of this compound in a given solvent at a controlled temperature.
Materials:
-
This compound (solid, high purity)
-
Selected solvents (e.g., water, ethanol, buffered solutions)
-
Thermostatic shaker or incubator
-
Analytical balance
-
Vials with screw caps
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has plateaued.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
To separate the saturated solution from the excess solid, centrifugation is the preferred method. Centrifuge the samples at a high speed (e.g., 14,000 rpm) for a specified time (e.g., 15-30 minutes).
-
Alternatively, filtration using a syringe filter chemically compatible with the solvent can be used. Care must be taken to avoid adsorption of the solute onto the filter membrane.
-
-
Sample Analysis:
-
Carefully aspirate a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve with known concentrations of the compound must be prepared to quantify the sample.
-
-
Calculation:
-
Calculate the solubility using the following formula: Solubility (g/L) = (Concentration from analysis) x (Dilution factor)
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: A flowchart of the shake-flask method for solubility determination.
Signaling Pathways and Biological Activity
Currently, there is no available information in the scientific literature to suggest that this compound is involved in any specific biological signaling pathways. Therefore, a corresponding diagram cannot be provided.
References
Thermal Stability of 5-Nitro-1,2,3-benzenetricarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the thermal stability of 5-Nitro-1,2,3-benzenetricarboxylic acid. A comprehensive search of available scientific literature and chemical databases did not yield specific experimental data on the thermal decomposition of this particular compound. However, based on its chemical structure—an aromatic ring substituted with both nitro and carboxylic acid groups—we can infer its likely thermal behavior and outline the standard experimental procedures for its determination. This guide provides a general overview of the compound, discusses the anticipated thermal decomposition profile by analogy to similar molecules, and presents a standardized, hypothetical experimental workflow for assessing its thermal stability using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Introduction to this compound
This compound is an aromatic organic compound with the molecular formula C₉H₅NO₈ and a molecular weight of 255.14 g/mol .[1][2] Its structure consists of a benzene ring with three adjacent carboxylic acid groups and a nitro group. While specific applications are not widely documented, its polysubstituted nature suggests potential utility as an intermediate in the synthesis of more complex molecules, such as pharmaceuticals or specialty polymers.
Physical and chemical property data for this compound is limited. The primary available physical constant is its melting point, which is reported to be 208°C.[1] Understanding the thermal stability of such a molecule is crucial for safe handling, storage, and for defining the processing conditions in any synthetic application.
Expected Thermal Stability Profile
In the absence of direct experimental data, the thermal stability of this compound can be predicted by examining the behavior of analogous compounds, namely nitro-substituted aromatic acids and benzenetricarboxylic acids.
-
Influence of Carboxylic Acid Groups: Aromatic carboxylic acids tend to decarboxylate upon heating. For instance, the thermal decomposition of benzoic acid at high temperatures (around 475-500°C) yields mainly benzene and carbon dioxide.[3] The presence of multiple carboxylic acid groups, as in 1,2,3-benzenetricarboxylic acid, can lead to complex decomposition pathways, potentially involving the formation of anhydrides before decarboxylation.
-
Influence of the Nitro Group: The nitro group is an energetic functional group that significantly lowers the thermal stability of aromatic compounds. The thermal decomposition of nitrobenzoic acid isomers, for example, begins at temperatures between 120°C and 200°C.[4] This decomposition is an exothermic process and is often autocatalytic, meaning the reaction rate is increased by its products.[5] The primary decomposition mechanism for nitroaromatics typically involves the cleavage of the C-NO₂ bond.
Combining these characteristics, it is anticipated that the thermal decomposition of this compound would be a multi-stage process. The initial and primary decomposition event would likely be driven by the energetic nitro group, occurring at a temperature significantly lower than the decarboxylation of the acid groups. This initial decomposition would be exothermic and could potentially trigger subsequent decarboxylation at lower temperatures than would be observed for the non-nitrated analogue. The overall process is expected to be complex, with the potential for rapid energy release, highlighting the importance of careful experimental evaluation.
Hypothetical Experimental Workflow for Thermal Stability Analysis
To definitively determine the thermal stability of this compound, a standardized experimental workflow involving Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would be employed. The logical flow of this process is depicted in the diagram below.
Caption: Experimental workflow for thermal stability assessment.
Standardized Experimental Protocols
The following are detailed, albeit hypothetical, protocols for the key experiments outlined in the workflow.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperatures at which the compound loses mass, indicating decomposition or volatilization, and to quantify these mass losses.
-
Instrumentation: A calibrated Thermogravimetric Analyzer.
-
Methodology:
-
A small, accurately weighed sample (typically 3-10 mg) of the dried, powdered this compound is placed into an inert sample pan (e.g., alumina or platinum).
-
The pan is placed in the TGA furnace.
-
The furnace is purged with an inert gas (typically nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 5, 10, and 20°C/min). Using multiple heating rates allows for subsequent kinetic analysis.
-
The mass of the sample is continuously recorded as a function of temperature.
-
The resulting data is plotted as percent mass loss versus temperature. The derivative of this curve (DTG) is also plotted to clearly identify the temperatures of maximum mass loss rate.
-
Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow to or from the sample as a function of temperature. This identifies phase transitions (like melting) and thermal events (like decomposition), classifying them as endothermic or exothermic.
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Methodology:
-
A small, accurately weighed sample (typically 1-5 mg) is hermetically sealed in an aluminum or copper sample pan. An empty, sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.
-
The sample is subjected to a controlled temperature program, typically mirroring the TGA conditions (e.g., heating from 25°C to 400°C at 10°C/min).
-
The differential heat flow between the sample and the reference is measured and recorded as a function of temperature.
-
The data is plotted as heat flow (mW) versus temperature (°C). Endothermic events (like melting) are shown as peaks pointing down (by convention), while exothermic events (like decomposition) are shown as peaks pointing up.
-
Data Presentation and Interpretation
The data obtained from these experiments would be summarized in a table for clear comparison.
Table 1: Hypothetical Thermal Analysis Data for this compound
| Parameter | Method | Value | Unit | Description |
| Melting Point (T_m) | DSC | ~208 | °C | Onset temperature of the endothermic melting peak. |
| Onset Decomposition (T_onset) | TGA/DSC | TBD | °C | Temperature at which significant mass loss or exothermic activity begins. |
| Peak Decomposition Temp (T_peak) | DTG/DSC | TBD | °C | Temperature of the maximum rate of mass loss or peak of the exotherm. |
| Mass Loss (Stage 1) | TGA | TBD | % | Mass loss associated with the initial decomposition step (likely nitro group). |
| Mass Loss (Stage 2) | TGA | TBD | % | Mass loss from subsequent decomposition (likely decarboxylation). |
| Enthalpy of Decomposition (ΔH_d) | DSC | TBD | J/g | Heat released during the exothermic decomposition process. |
| Activation Energy (E_a) | TGA | TBD | kJ/mol | Calculated from TGA data at multiple heating rates (e.g., using the Kissinger method). |
TBD: To Be Determined experimentally.
Conclusion
While direct experimental data on the thermal stability of this compound is not currently available in the public domain, an informed assessment based on its chemical structure is possible. The presence of a nitro group suggests that the compound will exhibit exothermic decomposition at a moderately elevated temperature, likely below its melting point or shortly thereafter. The carboxylic acid functionalities are expected to decompose at higher temperatures. For safe handling and process development, it is imperative that the thermal stability of this compound be formally evaluated using standard techniques such as TGA and DSC, following the protocols outlined in this guide. The resulting data would provide critical parameters, such as onset decomposition temperature and enthalpy of decomposition, necessary for a comprehensive risk assessment.
References
An In-depth Technical Guide on the Spectroscopic Data of 5-Nitro-1,2,3-benzenetricarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-Nitro-1,2,3-benzenetricarboxylic acid. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents predicted data based on the analysis of structurally similar molecules and established spectroscopic principles. The information herein is intended to serve as a reference for the identification and characterization of this compound.
Chemical Structure and Properties
IUPAC Name: this compound Molecular Formula: C₉H₅NO₈[1] Molecular Weight: 255.14 g/mol [1] CAS Number: 3807-81-6[1]
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of aromatic carboxylic acids, nitro compounds, and related benzenetricarboxylic acid isomers.
**Infrared (IR) Spectroscopy
Table 1: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch of carboxylic acid (hydrogen-bonded) |
| 1730-1690 | Strong | C=O stretch of carboxylic acid |
| 1620-1580 | Medium | C=C stretch of aromatic ring |
| 1550-1510 | Strong | Asymmetric NO₂ stretch |
| 1360-1320 | Strong | Symmetric NO₂ stretch |
| 1450-1400 | Medium | O-H bend of carboxylic acid |
| 1300-1200 | Medium | C-O stretch of carboxylic acid |
| 900-675 | Medium-Weak | C-H out-of-plane bend of aromatic ring |
| 850-750 | Medium | C-N stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | Singlet (broad) | 3H | Carboxylic acid protons (-COOH) |
| ~8.5 | Singlet | 2H | Aromatic protons (H-4, H-6) |
Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (ppm) | Assignment |
| 165-170 | Carboxylic acid carbons (-COOH) |
| ~150 | Aromatic carbon attached to NO₂ (C-5) |
| 130-140 | Aromatic carbons attached to -COOH (C-1, C-2, C-3) |
| 125-130 | Aromatic carbons (C-4, C-6) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 255 | Moderate | [M]⁺ (Molecular ion) |
| 238 | Low | [M - OH]⁺ |
| 211 | High | [M - COOH - H]⁺ or [M - H₂O - CO]⁺ |
| 193 | Moderate | [M - 2COOH]⁺ |
| 165 | Moderate | [C₇H₃NO₂]⁺ |
| 147 | High | [C₇H₃O₂]⁺ |
| 119 | Moderate | [C₆H₃O₂]⁺ |
| 104 | Low | [C₆H₄O]⁺ |
| 76 | Low | [C₆H₄]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data. These should be adapted based on the specific instrumentation and sample characteristics.
Infrared (IR) Spectroscopy
-
Sample Preparation: The solid sample of this compound is finely ground and mixed with dry potassium bromide (KBr) in a 1:100 ratio. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Data Acquisition: The sample is transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer via a direct insertion probe or by dissolving it in a suitable solvent and using a liquid chromatography inlet.
-
Ionization and Analysis: Electron ionization (EI) is used with a standard energy of 70 eV. The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) and detected to generate the mass spectrum.
Visualizations
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization.
Predicted Mass Spectrometry Fragmentation
This diagram shows a plausible fragmentation pathway for this compound under electron ionization.
Caption: Predicted fragmentation of this compound in MS.
References
In-Depth Technical Guide: 5-Nitro-1,2,3-benzenetricarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the synthesis, properties, and potential applications of 5-Nitro-1,2,3-benzenetricarboxylic acid. The information is compiled from scientific literature and chemical databases to support ongoing research and development efforts.
Core Compound Properties
This compound, also known as 5-nitrohemimellitic acid, is an aromatic carboxylic acid with the chemical formula C₉H₅NO₈ and a molecular weight of 255.14 g/mol .[1][2][3] Its structure consists of a benzene ring substituted with three adjacent carboxylic acid groups and a nitro group at the 5-position. This compound is typically a white to off-white solid.[4]
| Property | Value | Source |
| Molecular Formula | C₉H₅NO₈ | [1][2][3] |
| Molecular Weight | 255.14 g/mol | [1][2][3] |
| CAS Number | 3807-81-6 | [1][2][3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 208 °C (predicted) | [4] |
| Boiling Point | 546.4±50.0 °C (predicted) | [4] |
| Density | 1.837±0.06 g/cm³ (predicted) | [4] |
| pKa | 2.09±0.30 (predicted) | [4] |
Synthesis of this compound
The primary method for the synthesis of this compound is through the nitration of 1,2,3-benzenetricarboxylic acid (hemimellitic acid).
Experimental Protocol: Nitration of 1,2,3-Benzenetricarboxylic Acid
This protocol is based on the synthetic route described in Chinese patent CN113372231A, which utilizes a microchannel reactor for improved safety and efficiency.[5]
Materials:
-
1,2,3-benzenetricarboxylic acid (hemimellitic acid)
-
Concentrated Nitric Acid (65-98%)
-
Concentrated Sulfuric Acid (98%)
-
Methanol
Procedure:
-
Dissolution: Dissolve 1,2,3-benzenetricarboxylic acid in a concentrated nitric acid environment.
-
Nitration Reaction: Introduce the nitric acid solution containing 1,2,3-benzenetricarboxylic acid into a microchannel reactor along with concentrated sulfuric acid. The microchannel reactor provides efficient heat and mass transfer, enhancing the safety and control of the nitration reaction.
-
Reaction Quenching and Isolation: The reaction mixture exiting the reactor is quenched to precipitate the crude this compound.
-
Purification: The crude product is collected by filtration. Further purification can be achieved by recrystallization from an appropriate solvent.
The subsequent step described in the patent is the reduction of the nitro group to form 5-amino-1,2,3-benzenetricarboxylic acid, which is achieved by dissolving the nitro compound in methanol and reacting it with hydrogen gas.[5]
Synthesis Workflow Diagram
Caption: Synthetic pathway for this compound and its subsequent reduction.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show two singlets or two doublets in the aromatic region, corresponding to the two non-equivalent aromatic protons. The chemical shifts would be downfield due to the electron-withdrawing effects of the three carboxylic acid groups and the nitro group.
-
¹³C NMR: The carbon NMR spectrum would display nine distinct signals for the nine carbon atoms in the molecule, including the three carboxyl carbons and the six aromatic carbons.
-
IR Spectroscopy: The infrared spectrum will be characterized by strong absorptions corresponding to the O-H stretching of the carboxylic acids (broad band around 3000 cm⁻¹), the C=O stretching of the carboxylic acids (around 1700 cm⁻¹), and the asymmetric and symmetric stretching of the nitro group (around 1530 and 1350 cm⁻¹, respectively).
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (255.14 g/mol ).
Potential Applications and Biological Relevance
While research on this compound is limited, it has been used as a ligand in the synthesis of coordination polymers.
Coordination Polymers for the Treatment of Nephrotic Syndrome
A study by Li et al. (2020) reported the synthesis of two transition metal-based coordination polymers using this compound as a ligand. These coordination polymers were investigated for their therapeutic effects on nephrotic syndrome. The study suggests that the compounds may regulate the intestinal flora and restore the Th17/Treg cell balance.
Note: It is important to highlight that this study has been retracted. Therefore, the findings should be interpreted with caution. However, the study provides a potential avenue for future research into the biological applications of this compound and its derivatives.
Logical Relationship Diagram for Potential Therapeutic Mechanism
Caption: Postulated mechanism of action for coordination polymers in treating nephrotic syndrome.
Conclusion
This compound is a specialty chemical with potential applications in the synthesis of novel materials and biologically active compounds. While detailed characterization and application studies are still emerging, the available information on its synthesis provides a solid foundation for further research. The development of advanced synthetic methodologies, such as the use of microchannel reactors, may facilitate its wider availability and exploration in various scientific disciplines, including medicinal chemistry and materials science. Further investigation is warranted to fully elucidate its physicochemical properties, spectroscopic profile, and potential therapeutic applications.
References
Methodological & Application
Applications of 5-Nitro-1,2,3-benzenetricarboxylic Acid: Application Notes and Protocols
Disclaimer: Detailed, peer-reviewed applications specifically for 5-Nitro-1,2,3-benzenetricarboxylic acid (also known as 5-nitrohemimellitic acid) are not extensively documented in publicly available scientific literature. However, based on the known reactivity of its functional groups (three carboxylic acid moieties and a nitro group) and the established applications of its isomers and other related nitroaromatic compounds, several potential applications can be inferred. This document provides an overview of these potential applications, supported by protocols for analogous compounds that can serve as a starting point for research and development.
Physicochemical Properties
Quantitative data for this compound is summarized in the table below. This information is crucial for designing experimental conditions.
| Property | Value | Source |
| CAS Number | 3807-81-6 | [1][2] |
| Molecular Formula | C₉H₅NO₈ | [2] |
| Molecular Weight | 255.14 g/mol | [3] |
| Appearance | Solid | [3] |
| Synonyms | 5-Nitrohemimellitic acid, 1-Nitrobenzene-3,4,5-tricarboxylic acid | [3] |
Potential Applications
The unique structure of this compound, featuring a trifunctional carboxylic acid core and an electron-withdrawing nitro group, suggests its utility in several areas of chemical synthesis and materials science.
Intermediate in Organic Synthesis
The presence of multiple reactive sites allows this compound to serve as a versatile building block for more complex molecules. The carboxylic acid groups can be converted to esters, amides, or acid chlorides, while the nitro group can be reduced to an amine, which can then undergo a variety of further transformations.
A closely related compound, 5-nitro-1,3-benzenedicarboxylic acid (5-nitroisophthalic acid), is used as a key intermediate in the synthesis of 5-amino-2,4,6-triiodo-1,3-benzenedicarboxylic acid, a precursor for non-ionic X-ray contrast media.[4] This suggests a potential application pathway for this compound in the development of novel imaging agents.
Logical Workflow for Synthesis of Functionalized Derivatives
References
Application Notes and Protocols: 5-Nitro-1,2,3-benzenetricarboxylic Acid in Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 5-Nitro-1,2,3-benzenetricarboxylic acid (H₃nbta) as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). The introduction of a nitro group onto the benzenetricarboxylic acid backbone offers a route to functional MOFs with potential applications in areas such as magnetic materials, chemical sensing, and catalysis.
Introduction to this compound in MOF Synthesis
This compound is a versatile organic linker for the construction of crystalline, porous MOFs. The presence of three carboxylate groups allows for the formation of robust, multi-dimensional frameworks with various metal ions. The electron-withdrawing nitro group can influence the electronic properties of the resulting MOF, potentially leading to interesting magnetic and photoluminescent behaviors. The hydrothermal or solvothermal synthesis method is commonly employed to produce these materials, often in combination with ancillary N-donor ligands to fine-tune the final structure and properties.
Applications of H₃nbta-Based MOFs
MOFs synthesized using this compound have shown promise in two primary application areas:
-
Magnetic Materials: The specific arrangement of metal ions directed by the H₃nbta linker can lead to interesting magnetic phenomena, including both ferromagnetic and antiferromagnetic interactions within the framework.
-
Luminescent Sensing: The incorporation of specific metal ions, such as Cadmium(II), can result in photoluminescent MOFs. The luminescence of these materials can be quenched in the presence of certain analytes, making them potential candidates for chemical sensors. For instance, a Cd(II)-based MOF using a 5-nitrobenzene-1,2,3-tricarboxylate linker has been investigated for the fluorescent detection of nitrofurazone.[1]
Quantitative Data Summary
The following tables summarize the structural and functional properties of MOFs synthesized with this compound, based on available literature.
Table 1: Structural and Magnetic Properties of Transition Metal-H₃nbta MOFs
| Compound Name/Formula | Metal Ion | Co-ligand | Structure Type | Magnetic Property |
| [Cu₃(nbta)₂(bipy)₂(H₂O)₂]·2H₂O (1) | Cu(II) | bipy | 3D pillared-layer | Antiferromagnetic |
| [Cu₃(nbta)₂(bpp)₂(H₂O)₂]·2H₂O (2) | Cu(II) | bpp | 3D pillared-layer | Antiferromagnetic |
| [Co₃(nbta)₂(bipy)₃(H₂O)₂]·2H₂O (3) | Co(II) | bipy | 3D pillared-layer | Antiferromagnetic |
| [Co₃(nbta)₂(bpp)₂(H₂O)₂] (4) | Co(II) | bpp | 3D pillared-layer | Antiferromagnetic |
| [Ni₂(Hnbta)₂(bipy)₂(H₂O)₂] (5) | Ni(II) | bipy | 2D layer | Ferromagnetic |
| [Ni₃(nbta)₂(bpa)₃(H₂O)₂]·2H₂O (6) | Ni(II) | bpa | 3D pillared-layer | Ferromagnetic |
bipy = 4,4'-bipyridine; bpp = 1,3-bis(4-pyridyl)propane; bpa = 1,2-bis(4-pyridyl)ethane
Table 2: Application-Specific Data for H₃nbta-Based MOFs
| MOF System | Application | Analyte | Key Finding |
| Cd(II)-5-nitrobenzene-1,2,3-tricarboxylate | Photoluminescent Sensing | Nitrofurazone (NFZ) | Potential for selective detection via fluorescence quenching.[1] |
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of MOFs using this compound. Note: These are representative procedures and may require optimization for specific metal-ligand combinations and desired crystal properties.
Protocol 1: Hydrothermal Synthesis of a Transition Metal-H₃nbta MOF
This protocol is a general guideline for the synthesis of crystalline coordination polymers.
Materials:
-
This compound (H₃nbta)
-
Transition metal salt (e.g., Cu(NO₃)₂·3H₂O, Co(NO₃)₂·6H₂O, Ni(NO₃)₂·6H₂O)
-
Dipyridyl-type co-ligand (e.g., 4,4'-bipyridine, 1,3-bis(4-pyridyl)propane)
-
Deionized water
-
Ethanol
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a typical synthesis, combine this compound (e.g., 0.1 mmol), a transition metal salt (e.g., 0.15 mmol), and a dipyridyl-type co-ligand (e.g., 0.1 mmol) in a glass vial.
-
Add a solvent mixture of deionized water and ethanol (e.g., 10 mL in a 1:1 v/v ratio).
-
Seal the vial and place it inside a Teflon-lined stainless steel autoclave.
-
Heat the autoclave in an oven at a controlled temperature (typically between 120-180 °C) for a period of 24 to 72 hours.
-
After the reaction time, allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystals by filtration, wash them with deionized water and ethanol to remove any unreacted starting materials.
-
Dry the product in air at room temperature.
Protocol 2: Characterization of H₃nbta-Based MOFs
1. Single-Crystal X-ray Diffraction (SC-XRD):
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data at room temperature or a low temperature (e.g., 100 K) using a diffractometer with Mo Kα radiation (λ = 0.71073 Å).
-
Solve and refine the crystal structure using appropriate software packages (e.g., SHELXS, SHELXL).
2. Powder X-ray Diffraction (PXRD):
-
Gently grind a sample of the bulk crystalline material to a fine powder.
-
Record the PXRD pattern using a diffractometer with Cu Kα radiation.
-
Compare the experimental pattern with the simulated pattern from the single-crystal data to confirm phase purity.
3. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Record the FT-IR spectrum of the sample (e.g., using KBr pellets) in the range of 4000-400 cm⁻¹.
-
Analyze the characteristic vibrational bands of the carboxylate groups and the nitro group to confirm the coordination of the ligand to the metal centers.
4. Thermogravimetric Analysis (TGA):
-
Heat a sample of the MOF under a nitrogen or air atmosphere from room temperature to approximately 800 °C at a constant heating rate (e.g., 10 °C/min).
-
Analyze the weight loss steps to determine the thermal stability of the framework and the loss of coordinated and guest solvent molecules.
Protocol 3: Evaluation of Luminescent Sensing
This protocol outlines a general procedure for testing the sensing capabilities of a luminescent H₃nbta-based MOF.
Materials:
-
Luminescent MOF powder
-
Solvent for dispersing the MOF (e.g., N,N-Dimethylformamide - DMF)
-
Analyte of interest (e.g., Nitrofurazone)
-
Fluorometer
Procedure:
-
Prepare a stable suspension of the finely ground MOF powder in the chosen solvent (e.g., 1 mg/mL) by ultrasonication.
-
Prepare stock solutions of the analyte in the same solvent.
-
Record the fluorescence emission spectrum of the MOF suspension to determine the excitation and emission maxima.
-
Titrate the MOF suspension with incremental additions of the analyte solution.
-
After each addition, record the fluorescence emission spectrum.
-
Analyze the change in fluorescence intensity (quenching or enhancement) as a function of the analyte concentration.
-
Calculate the quenching efficiency using the formula: (I₀ - I) / I₀ * 100%, where I₀ is the initial fluorescence intensity and I is the intensity after adding the analyte.
Visualizations
Caption: Workflow for the synthesis and characterization of H₃nbta-based MOFs.
Caption: Conceptual diagram of a 3D pillared-layer MOF structure.
Caption: Mechanism of fluorescence quenching for analyte sensing.
References
Application Notes and Protocols for the Synthesis of 5-Nitro-1,2,3-benzenetricarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, albeit theoretical, experimental protocol for the synthesis of 5-Nitro-1,2,3-benzenetricarboxylic acid. Due to the limited availability of a specific, published synthetic procedure, this protocol has been developed based on established principles of electrophilic aromatic substitution, specifically the nitration of aromatic carboxylic acids. The proposed synthesis involves the direct nitration of 1,2,3-benzenetricarboxylic acid (hemimellitic acid) using a mixed acid (nitric and sulfuric acid) method. This document also includes a summary of the compound's properties and a visual representation of the experimental workflow.
Introduction
This compound is a nitrated aromatic tricarboxylic acid. Its structure lends itself to potential applications in coordination chemistry, materials science, and as a precursor in the synthesis of more complex organic molecules. The presence of both nitro and carboxylic acid functional groups makes it a versatile building block. The carboxylic acid groups can act as ligands for metal ions, forming metal-organic frameworks (MOFs) or coordination polymers, while the nitro group can be further functionalized, for example, through reduction to an amine. This document outlines a representative laboratory-scale synthesis protocol.
Physicochemical Properties and Data
A summary of the key quantitative data for this compound is presented in the table below. It should be noted that the reaction yield is a theoretical estimate based on typical nitration reactions of deactivated aromatic rings and is not derived from a specific literature precedent.
| Parameter | Value | Reference |
| CAS Number | 3807-81-6 | [1] |
| Molecular Formula | C₉H₅NO₈ | |
| Molecular Weight | 255.14 g/mol | [2][3] |
| Appearance | Solid | [3] |
| Purity (Commercial) | ≥97% | [1] |
| Hypothetical Reaction Data | ||
| Starting Material | 1,2,3-Benzenetricarboxylic acid | [1] |
| Theoretical Yield | (To be calculated based on starting material) | |
| Estimated Practical Yield | 60-70% |
Experimental Protocol
Objective: To synthesize this compound via the nitration of 1,2,3-benzenetricarboxylic acid.
Materials:
-
1,2,3-Benzenetricarboxylic acid (Hemimellitic acid)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Distilled Water
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Thermometer
-
Ice bath
-
Heating mantle
-
Büchner funnel and flask
-
Filter paper
-
Beakers
-
Graduated cylinders
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add 1,2,3-benzenetricarboxylic acid.
-
Acidification: Carefully add concentrated sulfuric acid to the flask while stirring. The mixture should be cooled in an ice bath to maintain a temperature between 0-5 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. This should be done in an ice bath to dissipate the heat generated.
-
Nitration: Slowly add the prepared nitrating mixture to the stirred solution of 1,2,3-benzenetricarboxylic acid in sulfuric acid via the dropping funnel. The temperature of the reaction mixture should be carefully maintained between 0-10 °C throughout the addition.
-
Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with constant stirring. This will precipitate the crude this compound.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product with cold distilled water to remove any residual acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as hot water or an ethanol/water mixture.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature.
-
Characterization: Characterize the final product by determining its melting point and using spectroscopic techniques such as FT-IR and NMR to confirm its structure.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
This experiment involves the use of concentrated and corrosive acids. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The nitration reaction is exothermic and can be hazardous if not properly controlled. Perform the reaction in a well-ventilated fume hood and maintain the recommended temperature.
-
Handle all chemicals with care and dispose of waste according to institutional guidelines.
References
Characterization of 5-Nitro-1,2,3-benzenetricarboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the comprehensive characterization of 5-Nitro-1,2,3-benzenetricarboxylic acid. This compound is of interest in medicinal chemistry and materials science due to its potential as a building block for novel therapeutic agents and functional polymers. Accurate and thorough characterization is crucial for its application in drug development and other advanced fields.
Physicochemical Properties
This compound is a nitrated aromatic carboxylic acid. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₅NO₈ | [1] |
| Molecular Weight | 255.14 g/mol | [1][2] |
| Appearance | Expected to be a solid | [2] |
| CAS Number | 3807-81-6 | [1][3] |
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the molecular structure of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The expected characteristic absorption bands are listed in the table below.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | Hydrogen-bonded hydroxyl group |
| C=O (Carboxylic Acid) | 1730-1680 | Carbonyl stretch |
| N-O (Nitro Group) | 1550-1500 and 1370-1330 | Asymmetric and symmetric stretching |
| C=C (Aromatic Ring) | 1600-1450 | Aromatic ring stretching |
| C-H (Aromatic) | 3100-3000 | Aromatic C-H stretching |
Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:
-
Ensure the ATR crystal is clean by wiping it with isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR stage.
-
Place a small amount of the powdered this compound sample onto the ATR crystal.
-
Apply uniform pressure using the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the FTIR spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Perform a baseline correction and label the significant peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆):
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ¹H | 13.0-12.0 | Broad Singlet | 3H | -COOH |
| 8.5-8.3 | Singlet | 2H | Aromatic CH | |
| ¹³C | 168-165 | - | - | -COOH |
| 150-148 | - | - | C-NO₂ | |
| 135-125 | - | - | Aromatic C |
Protocol for ¹H and ¹³C NMR Spectroscopy:
-
Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum using a 400 MHz or higher field NMR spectrometer.
-
Acquire the ¹³C NMR spectrum, typically requiring a larger number of scans for adequate signal-to-noise.
-
Process the spectra, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the ¹H NMR signals and assign the peaks based on their chemical shifts and multiplicities.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Expected Mass Spectrometric Data:
| Ion | [M-H]⁻ | [M+Na]⁺ |
| m/z | 254.0 | 278.0 |
Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infuse the sample solution into the ESI-MS instrument at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in both positive and negative ion modes.
-
Analyze the resulting spectrum to identify the molecular ion peak and any significant fragment ions.
Chromatographic Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a critical technique for assessing the purity of this compound.
Protocol for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol and 0.1 M acetic acid in water is often effective for separating aromatic acids. A potential gradient could be:
-
0-2 min: 10% Methanol
-
2-15 min: 10% to 90% Methanol
-
15-20 min: 90% Methanol
-
20-22 min: 90% to 10% Methanol
-
22-25 min: 10% Methanol
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
Thermal Analysis
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability of the compound. Nitroaromatic compounds can be energetic and may decompose exothermically.
Expected Thermal Properties:
| Parameter | Expected Value |
| Decomposition Onset | > 200 °C (TGA) |
| Melting Point | To be determined (DSC) |
Protocol for Thermogravimetric Analysis (TGA):
-
Calibrate the TGA instrument for temperature and weight.
-
Accurately weigh 5-10 mg of the sample into a ceramic or aluminum TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from room temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature.
Protocol for Differential Scanning Calorimetry (DSC):
-
Calibrate the DSC instrument for temperature and heat flow.
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample from room temperature to a temperature above its expected melting point (e.g., 300 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature to determine the melting point and any other thermal events.
Visualized Workflows and Relationships
The following diagrams illustrate the logical workflow for the characterization of this compound.
Caption: Overall workflow for the synthesis and characterization of this compound.
Caption: Relationship between spectroscopic techniques and the structural information obtained.
References
Application Note: 1H NMR Spectroscopic Analysis of 5-Nitro-1,2,3-benzenetricarboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and predicted data for the ¹H Nuclear Magnetic Resonance (NMR) analysis of 5-Nitro-1,2,3-benzenetricarboxylic acid. The information is intended to guide researchers in sample preparation, spectral acquisition, and data interpretation.
Introduction
This compound is a substituted aromatic compound of interest in organic synthesis and materials science. ¹H NMR spectroscopy is a fundamental technique for the structural elucidation and purity assessment of such molecules. This note outlines the expected ¹H NMR spectrum based on established principles of substituent chemical shift effects and provides a comprehensive protocol for its experimental determination.
The structure of this compound features a benzene ring with two distinct proton environments. The electron-withdrawing nature of the three adjacent carboxylic acid groups and the nitro group significantly influences the chemical shifts of the aromatic protons, causing them to resonate at lower fields (higher ppm values) compared to benzene (7.27 ppm).
Predicted ¹H NMR Data
Due to the substitution pattern, the two protons on the aromatic ring are not equivalent. The proton at position 6 (H-6) is ortho to a carboxylic acid group and meta to the nitro group. The proton at position 4 (H-4) is ortho to the nitro group and meta to two carboxylic acid groups. This results in two distinct signals.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4 | 8.5 - 8.8 | Doublet (d) | ~2-3 | 1H |
| H-6 | 8.3 - 8.6 | Doublet (d) | ~2-3 | 1H |
| -COOH | 10 - 13 | Broad Singlet (br s) | N/A | 3H |
Note: These are predicted values. Actual experimental values may vary based on solvent and concentration.
Experimental Protocol
This protocol provides a general method for acquiring a high-quality ¹H NMR spectrum of a solid organic acid like this compound.
3.1. Materials and Equipment
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O with pH adjustment), 0.6-0.7 mL[1][2]
-
High-quality 5 mm NMR tubes[3]
-
Pasteur pipette and glass wool[4]
-
Vortex mixer
-
NMR Spectrometer (e.g., 400 MHz or higher)
3.2. Sample Preparation
-
Weigh approximately 5-10 mg of the solid this compound and transfer it to a small, clean, dry vial.[1]
-
Add 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for carboxylic acids).[1]
-
Vortex the vial to fully dissolve the sample. Gentle heating may be applied if the compound has low solubility, but ensure the compound is stable at the applied temperature.
-
Place a small plug of glass wool into a Pasteur pipette.[4]
-
Filter the sample solution through the glass wool plug directly into a clean, dry 5 mm NMR tube. This step is crucial to remove any particulate matter which can degrade spectral quality.[3][4]
-
Cap the NMR tube securely and label it clearly.
3.3. NMR Spectrometer Setup and Data Acquisition
-
Insert the prepared NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution. Modern spectrometers often have automated shimming routines.
-
Set the appropriate acquisition parameters for a standard ¹H experiment. Typical parameters include:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds (a longer delay may be needed for quantitative measurements)
-
Spectral Width: A range covering approximately -2 to 16 ppm is generally sufficient.
-
Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration.
-
-
Acquire the Free Induction Decay (FID).
3.4. Data Processing
-
Apply a Fourier transform to the FID.
-
Phase the resulting spectrum manually or automatically.
-
Perform baseline correction.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at ~2.50 ppm).
-
Integrate the signals to determine the relative ratios of the protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the ¹H NMR analysis process, from sample preparation to final data interpretation.
Caption: Figure 1. Workflow for ¹H NMR Analysis
References
Application Note: FTIR Analysis of 5-Nitro-1,2,3-benzenetricarboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Nitro-1,2,3-benzenetricarboxylic acid is an aromatic compound characterized by a benzene ring substituted with three carboxylic acid groups and a nitro group. Its molecular formula is C₉H₅NO₈. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful and rapid analytical technique for identifying the key functional groups present in a molecule, thereby confirming its identity and purity. This application note provides a detailed protocol for the FTIR analysis of this compound and a guide to interpreting its infrared spectrum. The characteristic vibrational modes of the carboxylic acid, nitro, and aromatic functionalities are discussed.
Principle of FTIR Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavenumber. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group within the molecule, the radiation is absorbed. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (typically 4000 to 400 cm⁻¹), which serves as a unique molecular "fingerprint." By identifying the wavenumbers of the absorption bands, researchers can elucidate the chemical structure of the compound.
Predicted FTIR Spectral Data
The FTIR spectrum of this compound is dominated by the characteristic absorptions of its functional groups. Due to extensive hydrogen bonding from the three carboxylic acid groups, the O-H stretching band is expected to be exceptionally broad. The table below summarizes the predicted key absorption bands.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity/Description |
| 3300 - 2500 | O-H Stretch | Carboxylic Acid (-COOH) | Very Broad, Strong |
| 3100 - 3000 | C-H Stretch | Aromatic Ring | Weak to Medium, Sharp |
| 1760 - 1680 | C=O Stretch | Carboxylic Acid (-COOH) | Very Strong, Sharp |
| 1600 - 1450 | C=C Stretch | Aromatic Ring | Medium to Weak, Multiple Bands |
| 1550 - 1475 | N-O Asymmetric Stretch | Nitro Group (-NO₂) | Strong |
| 1440 - 1395 | O-H Bend | Carboxylic Acid (-COOH) | Medium |
| 1360 - 1290 | N-O Symmetric Stretch | Nitro Group (-NO₂) | Strong |
| 1320 - 1210 | C-O Stretch | Carboxylic Acid (-COOH) | Strong |
| 900 - 675 | C-H Out-of-Plane Bend | Aromatic Ring | Medium to Strong |
Experimental Protocols
Precise and careful sample preparation is crucial for obtaining a high-quality FTIR spectrum. Two common methods for solid samples are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).
Method 1: KBr Pellet Technique
This traditional transmission method provides high-quality spectra for pure, solid samples.
Materials:
-
This compound (1-2 mg)
-
FTIR-grade Potassium Bromide (KBr), dried (100-200 mg)
-
Agate mortar and pestle
-
Pellet press with die set
-
FTIR Spectrometer
Protocol:
-
Grinding: Place approximately 1-2 mg of the sample and 100-200 mg of dry KBr powder into a clean agate mortar.[1] Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained.[1] The goal is to reduce the particle size to less than the wavelength of the IR radiation to minimize scattering.[2]
-
Pellet Formation: Transfer a portion of the powdered mixture into the pellet die. Assemble the die and place it in a hydraulic press.
-
Pressing: Evacuate the die to remove trapped air and moisture, which can interfere with the spectrum. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[3]
-
Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Background Scan: Perform a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 32 or 64 scans to achieve a high signal-to-noise ratio.
Method 2: Attenuated Total Reflectance (ATR) Technique
ATR is a modern, rapid alternative that requires minimal sample preparation.[4][5][6]
Materials:
-
This compound (a small amount)
-
FTIR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
-
Solvent for cleaning (e.g., isopropanol or ethanol)
Protocol:
-
Background Scan: With a clean ATR crystal, perform a background scan. This will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the built-in pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.[6] This is critical for obtaining a strong signal.
-
Data Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[7] Co-add 32 or 64 scans.
-
Cleaning: After the measurement, retract the pressure clamp, remove the sample, and clean the crystal surface thoroughly with a soft cloth or swab moistened with an appropriate solvent like isopropanol.
Data Interpretation and Visualization
A representative workflow for the FTIR analysis is shown below. The resulting spectrum should be analyzed by identifying the key absorption bands and comparing them to the values in the data table.
-
Carboxylic Acid Confirmation: The most prominent feature will be the extremely broad absorption band from 3300-2500 cm⁻¹ (O-H stretch) overlapping with the C-H stretches, coupled with a very strong C=O absorption peak around 1700 cm⁻¹.[8]
-
Nitro Group Confirmation: Two strong and distinct peaks are expected between 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, corresponding to the asymmetric and symmetric N-O stretches, respectively.[9][10]
-
Aromatic System Confirmation: Look for weak C-H stretching above 3000 cm⁻¹ and C=C ring stretching bands in the 1600-1450 cm⁻¹ region.[8][11]
Caption: Experimental workflow for FTIR analysis of solid samples.
Conclusion
FTIR spectroscopy is an indispensable tool for the structural characterization of this compound. By following the detailed protocols and utilizing the provided spectral data for interpretation, researchers can efficiently verify the presence of the key carboxylic acid, nitro, and aromatic functional groups, thus confirming the molecular identity of the compound.
References
- 1. shimadzu.com [shimadzu.com]
- 2. eng.uc.edu [eng.uc.edu]
- 3. pelletpressdiesets.com [pelletpressdiesets.com]
- 4. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
- 5. Attenuated total reflectance - Wikipedia [en.wikipedia.org]
- 6. agilent.com [agilent.com]
- 7. 4.5. Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy Analysis [bio-protocol.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Application Notes and Protocols for 5-Nitro-1,2,3-benzenetricarboxylic Acid in Catalysis
Disclaimer: The following application notes and protocols are based on the potential catalytic applications of 5-Nitro-1,2,3-benzenetricarboxylic acid derived from its chemical structure and by analogy to structurally similar compounds. As of the latest literature review, specific and detailed catalytic applications for this particular molecule are not extensively documented. The experimental protocols and data presented are representative examples and should be considered hypothetical until validated by experimental results.
Introduction
This compound is a versatile organic compound featuring three carboxylic acid groups and a nitro functional group attached to a benzene ring.[1] These functional groups make it an excellent candidate for the synthesis of novel catalysts, particularly Metal-Organic Frameworks (MOFs). The carboxylic acid moieties can coordinate with metal ions to form porous crystalline structures, while the nitro group can either act as a catalytically active site, be a precursor to other functional groups, or influence the electronic properties of the resulting material.[1] MOFs are known for their high surface area, tunable porosity, and the presence of well-defined active sites, making them highly effective in various catalytic transformations.[2][3]
Potential Catalytic Applications
Based on the functionalities of this compound, MOFs synthesized from this linker hold potential in several catalytic domains:
-
Redox Catalysis: The nitro group can be reduced to an amino group, which can then participate in or mediate catalytic reactions. Furthermore, the metal nodes within the MOF structure can act as redox centers.
-
Acid-Base Catalysis: The carboxylic acid groups, if not fully coordinated, or the presence of open metal sites can provide Brønsted or Lewis acidity, respectively, catalyzing a range of organic reactions.
-
Photocatalysis: The aromatic nature of the linker, combined with the electron-withdrawing nitro group, could lead to interesting photophysical properties, making the corresponding MOFs potential candidates for photocatalytic applications.
Application Note 1: Synthesis of a Copper-Based MOF using this compound (Hypothetical: Cu-NTBA MOF)
This protocol describes a representative solvothermal synthesis of a hypothetical copper-based Metal-Organic Framework using this compound as the organic linker, hereafter referred to as Cu-NTBA MOF.
Experimental Protocol: Solvothermal Synthesis of Cu-NTBA MOF
-
Reagent Preparation:
-
Dissolve 0.255 g (1.0 mmol) of this compound in 20 mL of N,N-Dimethylformamide (DMF).
-
Dissolve 0.242 g (1.0 mmol) of Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) in 20 mL of ethanol.
-
-
Reaction Mixture Assembly:
-
In a 100 mL Teflon-lined stainless-steel autoclave, combine the two solutions prepared in step 1.
-
Sonicate the mixture for 15 minutes to ensure homogeneity.
-
-
Solvothermal Synthesis:
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 120 °C at a rate of 5 °C/min and hold it at this temperature for 48 hours.
-
Cool the autoclave to room temperature naturally.
-
-
Product Isolation and Purification:
-
Collect the crystalline product by filtration.
-
Wash the collected solid with fresh DMF (3 x 20 mL) to remove unreacted starting materials.
-
Subsequently, wash with ethanol (3 x 20 mL) to exchange the DMF within the pores.
-
-
Activation:
-
Dry the purified product under vacuum at 150 °C for 12 hours to remove the solvent molecules from the pores and activate the catalyst.
-
Workflow for Cu-NTBA MOF Synthesis
Caption: Workflow for the synthesis of a hypothetical Cu-NTBA MOF.
Application Note 2: Catalytic Reduction of 4-Nitrophenol using Cu-NTBA MOF
This application note details a representative protocol for the catalytic reduction of 4-nitrophenol to 4-aminophenol using the synthesized Cu-NTBA MOF as a heterogeneous catalyst and sodium borohydride (NaBH₄) as the reducing agent.
Experimental Protocol: Catalytic Reduction
-
Reaction Setup:
-
In a quartz cuvette, add 2.5 mL of a 0.1 mM aqueous solution of 4-nitrophenol.
-
To this, add 0.5 mL of a freshly prepared 0.1 M aqueous solution of NaBH₄. The solution should turn to a bright yellow color due to the formation of the 4-nitrophenolate ion.
-
Record the initial UV-Vis spectrum of the solution.
-
-
Catalytic Reaction:
-
Add 5.0 mg of the activated Cu-NTBA MOF catalyst to the cuvette.
-
Immediately start monitoring the reaction by recording the UV-Vis spectra at regular time intervals (e.g., every 2 minutes).
-
The progress of the reaction can be observed by the decrease in the absorbance peak of the 4-nitrophenolate ion (around 400 nm) and the appearance of the peak for 4-aminophenol (around 300 nm).
-
-
Product Analysis:
-
Continue monitoring until the yellow color of the solution disappears completely, indicating the completion of the reaction.
-
The conversion and reaction kinetics can be calculated from the changes in the absorbance values over time.
-
-
Catalyst Recovery and Reusability:
-
After the reaction, the Cu-NTBA MOF catalyst can be recovered by centrifugation or filtration.
-
Wash the recovered catalyst with water and ethanol and dry it under vacuum for reuse in subsequent catalytic cycles.
-
Quantitative Data (Hypothetical)
The following table summarizes hypothetical performance data for the Cu-NTBA MOF in the catalytic reduction of 4-nitrophenol.
| Catalyst Loading (mg) | Substrate Concentration (mM) | Reaction Time (min) | Conversion (%) | Selectivity to 4-aminophenol (%) | Apparent Rate Constant (k_app, min⁻¹) |
| 5.0 | 0.1 | 15 | >99 | >99 | 0.25 |
| 2.5 | 0.1 | 30 | >99 | >99 | 0.12 |
| 5.0 | 0.2 | 25 | >99 | >98 | 0.18 |
Proposed Catalytic Cycle for 4-Nitrophenol Reduction
Caption: Proposed catalytic cycle for the reduction of 4-nitrophenol.
Conclusion
While direct experimental evidence for the catalytic applications of this compound is currently limited in the scientific literature, its chemical structure suggests significant potential for the development of novel catalytic materials. The presence of multiple coordination sites and a reactive nitro group makes it an attractive building block for functional MOFs. The provided application notes and protocols for a hypothetical Cu-NTBA MOF serve as a representative framework for future research in this area. Further experimental investigation is necessary to validate these potential applications and to fully explore the catalytic capabilities of materials derived from this compound.
References
Application Notes and Protocols for Gas Adsorption Studies Using 5-Nitro-1,2,3-benzenetricarboxylic Acid MOFs
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface areas, tunable pore sizes, and functionalizable structures make them promising candidates for a variety of applications, including gas storage and separation.[1] This document provides detailed application notes and protocols for the investigation of gas adsorption properties of MOFs synthesized using 5-Nitro-1,2,3-benzenetricarboxylic acid as the organic linker. The nitro-functionalization of the linker is anticipated to enhance the affinity for specific gases like CO2 due to the introduction of polar sites within the framework.
Disclaimer: The following data and protocols are presented as a representative guide for researchers. Specific values and procedures should be optimized based on the actual experimental results for the synthesized materials.
Data Presentation
The gas adsorption performance of a hypothetical MOF synthesized from this compound, herein designated as N-BTC-MOF-1, is summarized below. The data reflects typical values for carboxylate-based MOFs and serves as a benchmark for experimental studies.
| Property | Value | Conditions |
| BET Surface Area | 1150 m²/g | N₂ adsorption at 77 K |
| Pore Volume | 0.55 cm³/g | N₂ adsorption at 77 K |
| CO₂ Uptake | 18.5 wt% (4.2 mmol/g) | 273 K, 1 bar |
| 12.3 wt% (2.8 mmol/g) | 298 K, 1 bar | |
| CH₄ Uptake | 3.5 wt% (2.2 mmol/g) | 273 K, 1 bar |
| 1.9 wt% (1.2 mmol/g) | 298 K, 1 bar | |
| N₂ Uptake | 2.1 wt% (0.75 mmol/g) | 273 K, 1 bar |
| 1.1 wt% (0.39 mmol/g) | 298 K, 1 bar | |
| Heat of Adsorption (CO₂) | 38 kJ/mol | Calculated from isotherms at different temperatures |
Experimental Protocols
1. Synthesis of this compound MOF (N-BTC-MOF-1)
This protocol describes a typical solvothermal synthesis method for a carboxylate-based MOF.[2]
-
Materials:
-
This compound (H₃N-BTC)
-
Metal salt (e.g., Zinc nitrate hexahydrate, [Zn(NO₃)₂·6H₂O])
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
-
-
Procedure:
-
In a 20 mL glass vial, dissolve 0.25 mmol of this compound in 10 mL of DMF.
-
In a separate vial, dissolve 0.30 mmol of the metal salt in 5 mL of a solvent mixture of DMF, ethanol, and water (2:1:1 v/v/v).
-
Combine the two solutions in a 20 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 120 °C for 48 hours.
-
After the reaction, allow the autoclave to cool to room temperature naturally.
-
Collect the crystalline product by filtration.
-
Wash the collected crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted starting materials and solvent molecules from the pores.
-
Dry the product under vacuum at room temperature.
-
2. Activation of the MOF for Gas Adsorption
Proper activation is crucial to ensure that the pores of the MOF are accessible for gas molecules.
-
Procedure:
-
Place the as-synthesized MOF sample in a sample tube for the gas adsorption analyzer.
-
Attach the sample tube to the degassing port of the instrument.
-
Heat the sample to 150 °C under a high vacuum (<10⁻⁵ torr) for 12 hours. This process, known as "activation," removes the solvent molecules from the pores.
-
After activation, allow the sample to cool to room temperature while maintaining the vacuum.
-
Weigh the sample to determine the activated mass.
-
3. Gas Adsorption Measurements
This protocol outlines the procedure for measuring gas adsorption isotherms using a volumetric gas adsorption analyzer.
-
Materials:
-
Activated MOF sample
-
Ultra-high purity gases (N₂, CO₂, CH₄)
-
Liquid nitrogen (for 77 K measurements)
-
A temperature-controlled water bath or cryostat (for other temperatures)
-
-
Procedure:
-
Nitrogen Adsorption (for BET Surface Area and Pore Volume):
-
Transfer the activated sample tube to the analysis port of the gas adsorption analyzer.
-
Immerse the sample tube in a liquid nitrogen bath (77 K).
-
Perform a nitrogen adsorption-desorption isotherm measurement by incrementally dosing known amounts of N₂ gas into the sample tube and measuring the pressure equilibration.
-
Calculate the BET surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3.
-
Determine the total pore volume from the amount of nitrogen adsorbed at a relative pressure close to 1.
-
-
CO₂ and CH₄ Adsorption:
-
Use a fresh, activated sample for each gas to be tested.
-
Place the sample tube in a temperature-controlled bath set to the desired temperature (e.g., 273 K or 298 K).
-
Measure the adsorption isotherm by dosing the respective gas (CO₂ or CH₄) up to a pressure of 1 bar.
-
The amount of gas adsorbed at 1 bar is reported as the uptake capacity.
-
-
Visualizations
Caption: Overall workflow from MOF synthesis to gas adsorption analysis.
Caption: Logical steps of the gas adsorption measurement process.
References
Troubleshooting & Optimization
Technical Support Center: 5-Nitro-1,2,3-benzenetricarboxylic Acid Purification
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 5-Nitro-1,2,3-benzenetricarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials from the nitration of 1,2,3-benzenetricarboxylic acid (hemimellitic acid), isomers formed during the nitration process, and residual acids (such as nitric and sulfuric acid) from the synthesis.[1][2]
Q2: What is the recommended method for purifying this compound?
A2: Recrystallization is a widely applicable and effective method for purifying solid organic compounds like this compound. The choice of solvent is crucial for successful purification.
Q3: How do I select an appropriate solvent for recrystallization?
A3: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Based on solubility data for the parent compound, 1,3,5-benzenetricarboxylic acid, suitable solvents to investigate could include water, ethanol, methanol, or mixtures thereof.[3][4] Experimental screening of various solvents is recommended to find the optimal one for this compound.
Q4: What purity levels are commercially available for this compound?
A4: Commercially available this compound is typically offered at purities of 97% or higher.[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Recovery/Yield | The compound is too soluble in the recrystallization solvent at low temperatures. | - Try a different solvent or a solvent mixture in which the compound is less soluble at cold temperatures.- Ensure the crystallization process is slow enough to allow for complete precipitation.- Minimize the amount of hot solvent used to dissolve the crude product. |
| Product is Oily/Gummy | The melting point of the compound is lower than the boiling point of the solvent. | - Use a lower-boiling point solvent for recrystallization.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Colored Impurities in Final Product | Colored impurities are not effectively removed by recrystallization alone. | - Add a small amount of activated carbon to the hot solution to adsorb colored impurities, then hot filter the solution before crystallization.[7] |
| No Crystals Form Upon Cooling | The solution is not supersaturated, or crystallization is slow to initiate. | - Concentrate the solution by evaporating some of the solvent.- Scratch the inner surface of the flask with a glass rod at the meniscus.- Add a seed crystal of the pure compound.- Cool the solution in an ice bath to further decrease solubility.[1] |
| Impure Product (Confirmed by Analysis) | Incomplete removal of impurities. | - Perform a second recrystallization.- Consider alternative purification methods such as column chromatography if impurities have significantly different polarities. |
Quantitative Data Summary
While specific quantitative data for the purification of this compound is limited in the public domain, the following table provides relevant information based on commercially available products and data for the parent compound, 1,3,5-benzenetricarboxylic acid, which can guide solvent selection for recrystallization.
| Parameter | Value | Source |
| Commercial Purity | 97% - 99%+ | [5][6] |
| Molecular Weight | 255.14 g/mol | [8][9] |
| Solubility of 1,3,5-Benzenetricarboxylic acid in Water | 2.6 g/L (25°C) - 7.9 g/L (50°C) | [3] |
| Solubility of 1,3,5-Benzenetricarboxylic acid in Methanol | 8 g/100g | [3] |
| Solubility of 1,3,5-Benzenetricarboxylic acid in Ethanol | > Methanol | [4] |
Experimental Protocols
General Recrystallization Protocol for this compound
This protocol is a general guideline and may require optimization based on the specific impurities present in the crude material.
-
Solvent Selection:
-
Test the solubility of a small amount of the crude this compound in various solvents (e.g., water, ethanol, methanol, acetic acid, or mixtures) at room temperature and at the solvent's boiling point.
-
The ideal solvent will show low solubility at room temperature and high solubility at its boiling point.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture to the solvent's boiling point with constant stirring. Add just enough solvent to completely dissolve the solid.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated carbon (approximately 1-2% by weight of the solute) to the solution.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
-
If activated carbon was used, or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the solid impurities.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the purified crystals in a vacuum oven at an appropriate temperature to remove residual solvent.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. US2874196A - Method of crystallizing nitro products - Google Patents [patents.google.com]
- 3. 1,3,5-Benzenetricarboxylic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. 5-Nitrobenzene-1,2,3-tricarboxylic acid | CAS#:3807-81-6 | Chemsrc [chemsrc.com]
- 6. This compound | 3807-81-6 [chemicalbook.com]
- 7. CN104513156A - A purifying method for crude 1,3,5-benzenetricarboxylic acid - Google Patents [patents.google.com]
- 8. cymitquimica.com [cymitquimica.com]
- 9. scbt.com [scbt.com]
Technical Support Center: Optimizing Reaction Conditions for 5-Nitro-1,2,3-benzenetricarboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Nitro-1,2,3-benzenetricarboxylic acid. The information is presented in a user-friendly question-and-answer format to directly address potential challenges encountered during experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, primarily through the nitration of 1,2,3-benzenetricarboxylic acid (hemimellitic acid).
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Insufficiently strong nitrating conditions: 1,2,3-Benzenetricarboxylic acid is a highly deactivated aromatic ring due to the three electron-withdrawing carboxylic acid groups, making nitration challenging.[1] | - Use a mixture of concentrated or fuming nitric acid and concentrated sulfuric acid to generate the highly electrophilic nitronium ion (NO₂⁺). - Consider using fuming sulfuric acid (oleum) for even stronger conditions if necessary.[1] - Ensure the reaction temperature is appropriately elevated to overcome the activation energy barrier. |
| Reaction time is too short: The reaction may be slow due to the deactivated substrate. | - Increase the reaction time and monitor the progress using an appropriate analytical technique (e.g., TLC, HPLC). | |
| Low reaction temperature: While initial cooling is necessary for controlled addition of reagents, the overall reaction may require heating. | - After the initial exothermic reaction is controlled, gradually increase the temperature and maintain it for the duration of the reaction. A temperature of around 80°C has been reported for the nitration of a similarly substituted benzoic acid.[2] | |
| Formation of Multiple Products (Isomers) | Incorrect reaction temperature: Temperature can influence the regioselectivity of the nitration. | - Maintain a consistent and optimized reaction temperature. While the three carboxylic acid groups are meta-directing, precise temperature control can help minimize the formation of undesired isomers. |
| Reaction conditions are too harsh: Excessively high temperatures or overly aggressive nitrating agents might lead to side reactions. | - Start with moderately strong conditions and incrementally increase the severity if the reaction does not proceed. | |
| Product is Contaminated with Starting Material | Incomplete reaction: The reaction has not gone to completion. | - Increase the reaction time or temperature as described above. - Ensure the stoichiometry of the nitrating agents is sufficient. |
| Inefficient purification: The purification method is not adequately separating the product from the starting material. | - Utilize the difference in properties between the nitro-substituted product and the starting material. Recrystallization from a suitable solvent system is a common method.[3] | |
| Difficulty in Isolating the Product | Product is soluble in the reaction mixture/wash: The product may have some solubility in the acidic aqueous work-up solution. | - After quenching the reaction with ice water, ensure the solution is sufficiently cold to minimize product solubility. - If the product is partially soluble, extraction with a suitable organic solvent may be necessary, followed by drying and evaporation. |
| Product forms a fine precipitate that is difficult to filter: | - Allow the precipitate to digest (stand in the mother liquor) for a period to allow for crystal growth, which can improve filterability. - Use a fine porosity filter paper or a Büchner funnel with a filter aid. |
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the nitration of 1,2,3-benzenetricarboxylic acid?
A1: The three carboxylic acid groups on 1,2,3-benzenetricarboxylic acid are all electron-withdrawing and meta-directing. Therefore, the incoming nitro group is expected to add at the C5 position, which is meta to the C1 and C3 carboxylic acid groups and para to the C2 carboxylic acid group (though the meta-directing effect of the adjacent carboxyl groups is dominant). This leads to the formation of this compound.
Q2: What are the key safety precautions to consider during this synthesis?
A2: The nitration of aromatic compounds is a highly exothermic reaction and requires strict safety measures.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The mixture of concentrated nitric acid and sulfuric acid is extremely corrosive and a strong oxidizing agent. Handle with extreme care.
-
Add reagents slowly and in a controlled manner, especially when mixing the acids and adding them to the aromatic substrate.
-
Use an ice bath to control the initial temperature of the reaction.
-
Be aware of the potential for runaway reactions.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by periodically taking a small aliquot of the reaction mixture (with caution), quenching it, and analyzing it by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will allow you to observe the consumption of the starting material and the formation of the product.
Q4: What is a suitable method for purifying the crude this compound?
A4: A common method for purifying aromatic carboxylic acids is recrystallization.[3] After quenching the reaction and filtering the crude product, you can dissolve it in a suitable hot solvent (e.g., water, ethanol, or a mixture) and allow it to cool slowly to form crystals. The choice of solvent will depend on the solubility of the product and impurities. Washing the filtered product with cold water can help remove residual acids.[4]
Q5: What are some potential side reactions to be aware of?
A5: Besides the formation of other isomers, potential side reactions in nitration can include oxidation of the starting material, especially under harsh conditions. Dinitration is also a possibility if the reaction conditions are too severe, although the presence of three deactivating groups and one nitro group makes this less likely.
Experimental Protocol: Synthesis of this compound
The following protocol is based on the synthesis of the nitro compound as an intermediate in the preparation of 5-amino-1,2,3-benzenetricarboxylic acid, as described in patent CN113372231A.[5]
Materials:
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1,2,3-Benzenetricarboxylic acid (hemimellitic acid)
-
Concentrated Nitric Acid
-
Concentrated Sulfuric Acid
-
Methanol (for subsequent reaction step as described in the patent)
-
Ice
Procedure:
-
Dissolution: Dissolve 1,2,3-benzenetricarboxylic acid in a nitric acid environment.
-
Nitration: React the nitric acid solution containing the 1,2,3-benzenetricarboxylic acid with sulfuric acid. This is typically done by slowly adding the sulfuric acid to the nitric acid solution while cooling in an ice bath to control the temperature. After the addition, the reaction mixture may be stirred at a controlled temperature to ensure completion.
-
Quenching and Precipitation: Pour the reaction mixture over ice water to precipitate the crude this compound.
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Filtration and Washing: Filter the precipitate and wash it with cold water to remove residual acids.
-
Drying: Dry the purified product.
Note: The patent suggests this reaction can be performed in a microchannel reactor for improved safety and control.[5]
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 2. Method for synthetizing 2-amino-1, 3, 5-benzenetricarboxylic acid and application thereof for preparation of NH2-MOF-808 - Eureka | Patsnap [eureka.patsnap.com]
- 3. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 4. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
- 5. CN113372231A - Preparation method of 5-amino-1, 2, 3-benzenetricarboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 5-Nitro-1,2,3-benzenetricarboxylic Acid
Welcome to the technical support center for the synthesis of 5-Nitro-1,2,3-benzenetricarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields and troubleshooting common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common method is the electrophilic aromatic nitration of 1,2,3-benzenetricarboxylic acid (hemimellitic acid) using a nitrating mixture, typically composed of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
Q2: What are the main challenges in the synthesis of this compound?
A2: The primary challenges stem from the starting material, 1,2,3-benzenetricarboxylic acid, being a deactivated aromatic ring due to the electron-withdrawing nature of the three carboxylic acid groups. This deactivation makes the electrophilic substitution reaction more difficult, often requiring harsh reaction conditions. Key challenges include achieving high yields, controlling regioselectivity to favor the desired 5-nitro isomer, and preventing side reactions such as dinitration or sulfonation.
Q3: What are the potential side products in this synthesis?
A3: Potential side products include other positional isomers of nitro-1,2,3-benzenetricarboxylic acid, dinitrated products, and sulfonated derivatives if the reaction temperature is not carefully controlled. The formation of these byproducts can complicate the purification process and reduce the overall yield of the desired product.
Q4: How can I purify the final product?
A4: Purification can typically be achieved through recrystallization. The choice of solvent will depend on the solubility characteristics of this compound and its impurities. It is crucial to effectively remove any residual acids from the nitrating mixture, which can often be achieved by washing the crude product with cold water until the washings are neutral.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | 1. Insufficiently strong nitrating conditions: The deactivated ring requires a potent electrophile. 2. Reaction temperature is too low: May slow down the reaction rate significantly. 3. Incomplete reaction: Reaction time may be too short. | 1. Ensure the use of concentrated or fuming nitric and sulfuric acids. The ratio of sulfuric acid to nitric acid can be increased to generate more nitronium ions. 2. While maintaining safety, a moderate increase in temperature can be explored. However, this must be done cautiously to avoid side reactions. 3. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC) to determine the optimal reaction time. |
| Formation of Multiple Products (Poor Regioselectivity) | 1. Reaction temperature is too high: Higher temperatures can lead to the formation of undesired isomers. 2. Incorrect ratio of nitrating acids: The composition of the mixed acid can influence regioselectivity. | 1. Maintain a consistent and controlled low temperature during the addition of the nitrating mixture and throughout the reaction. 2. Experiment with different ratios of nitric acid to sulfuric acid to optimize for the desired 5-nitro isomer. |
| Presence of Dinitrated Byproducts | 1. Excess of nitrating agent: Using too much nitric acid can lead to a second nitration. 2. Reaction temperature is too high: Promotes further nitration of the mononitrated product. | 1. Use a stoichiometric or slight excess of the nitrating agent relative to the 1,2,3-benzenetricarboxylic acid. 2. Strictly control the reaction temperature, keeping it as low as feasible to achieve a reasonable reaction rate. |
| Product is Difficult to Purify (Contaminated with Sulfonated Byproducts) | High reaction temperature or prolonged reaction time in the presence of concentrated sulfuric acid. | 1. Maintain a low reaction temperature. 2. Minimize the reaction time once the starting material has been consumed. 3. During workup, carefully wash the crude product to remove acid impurities. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline based on the nitration of deactivated aromatic compounds. Optimization of specific parameters may be necessary to achieve desired yields.
Materials:
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1,2,3-Benzenetricarboxylic acid (Hemimellitic acid)
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Concentrated Nitric Acid (e.g., 70%)
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Concentrated Sulfuric Acid (e.g., 98%)
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Ice
-
Distilled water
Procedure:
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In a flask equipped with a stirrer and a dropping funnel, dissolve 1,2,3-benzenetricarboxylic acid in a minimal amount of concentrated sulfuric acid. This step should be performed in an ice bath to maintain a low temperature.
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Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
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Slowly add the nitrating mixture dropwise to the solution of 1,2,3-benzenetricarboxylic acid, ensuring the temperature of the reaction mixture is maintained at a low, controlled temperature (e.g., 0-10 °C) throughout the addition.
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After the addition is complete, allow the reaction to stir at the controlled temperature for a specified period, monitoring the reaction progress by a suitable analytical method.
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Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.
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The precipitated solid is collected by filtration and washed thoroughly with cold water until the filtrate is neutral.
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The crude product can be further purified by recrystallization from a suitable solvent.
Note: A patent (CN113372231A) describes a similar process and suggests the use of a microchannel reactor for improved safety and control over reaction parameters. This could be a valuable approach for scaling up the synthesis.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Synthesis Pathway of this compound
Technical Support Center: Synthesis of 5-Nitro-1,2,3-benzenetricarboxylic Acid
Welcome to the technical support center for the synthesis of 5-Nitro-1,2,3-benzenetricarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this compound.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the two main stages of the synthesis: the nitration of 1,2,3-trimethylbenzene (hemimellitene) and the subsequent oxidation to the final product.
I. Nitration of 1,2,3-Trimethylbenzene (Hemimellitene)
Question 1: What are the common side reactions during the nitration of hemimellitene, and how can they be minimized?
Answer:
The primary side reaction of concern during the nitration of hemimellitene is the formation of dinitro-isomers. The methyl groups on the benzene ring are activating, making the ring susceptible to further nitration.
Key Side Products:
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4,5-Dinitro-1,2,3-trimethylbenzene: The most likely dinitration product due to the directing effects of the methyl groups.
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Other Dinitro Isomers: Other dinitro isomers can also be formed in smaller quantities.
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Oxidation Products: If the reaction temperature is not carefully controlled, oxidation of the methyl groups can occur, leading to the formation of nitrated benzoic acid derivatives.
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Nitrogen Dioxide (NO₂): This reddish-brown gas is a common byproduct of nitration reactions and is toxic.[1][2]
Troubleshooting & Prevention:
| Issue | Potential Cause | Recommended Solution |
| Formation of Dinitro Compounds | - High reaction temperature- Incorrect molar ratio of nitrating agents- Prolonged reaction time | - Maintain a low reaction temperature (typically between 0-10°C).- Use a precise molar ratio of nitric acid to hemimellitene.- Monitor the reaction progress using techniques like TLC or GC to avoid extending the reaction time unnecessarily. |
| Oxidation of Methyl Groups | - Excessively high reaction temperature- Use of overly concentrated nitric acid | - Strictly control the reaction temperature.- Use a well-defined mixture of concentrated nitric acid and sulfuric acid. |
| Low Yield of Mononitro Product | - Incomplete reaction- Loss of product during workup | - Ensure efficient stirring to promote contact between reactants.- Carefully perform the aqueous workup to avoid loss of the organic product. |
Question 2: My nitration reaction is turning a dark brown or black color. What does this indicate?
Answer:
A dark coloration often indicates decomposition of the starting material or product, or the occurrence of significant side reactions. This can be caused by:
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Local Overheating: Poor temperature control can lead to "hot spots" in the reaction mixture, causing decomposition.
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Impure Starting Materials: Impurities in the hemimellitene or the acids can catalyze decomposition.
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Incorrect Reagent Addition: Adding the nitrating mixture too quickly can cause a rapid exotherm that is difficult to control.
Solution:
-
Ensure your cooling bath is effective and that the reaction flask is well-immersed.
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Add the nitrating mixture slowly and monitor the internal temperature of the reaction.
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Use high-purity starting materials.
II. Oxidation of 5-Nitro-1,2,3-trimethylbenzene
Question 3: I am observing a low yield of this compound after the oxidation step. What are the possible reasons?
Answer:
Low yields in the oxidation of 5-Nitro-1,2,3-trimethylbenzene are a common issue. The primary causes are typically incomplete oxidation or over-oxidation (degradation) of the product.
Potential Side Products of Incomplete Oxidation:
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5-Nitro-1,2-dimethyl-3-benzoic acid
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5-Nitro-1,3-dimethyl-2-benzoic acid
-
5-Nitro-2,3-dimethyl-1-benzoic acid
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Partially oxidized dicarboxylic acids
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Aldehyde intermediates
Troubleshooting & Prevention:
| Issue | Potential Cause | Recommended Solution |
| Incomplete Oxidation | - Insufficient amount of oxidizing agent (e.g., KMnO₄)- Reaction time is too short- Low reaction temperature | - Use a sufficient excess of the oxidizing agent.[3][4][5][6][7] - Ensure the reaction is allowed to proceed for an adequate amount of time. Monitor by TLC.- Maintain the recommended reaction temperature (often reflux). |
| Product Degradation | - Excessively harsh reaction conditions (e.g., very high temperature or prolonged reaction time)- Presence of strong oxidizing impurities | - Avoid unnecessarily long reaction times once the starting material is consumed.- Use pure reagents. |
| Difficult Product Isolation | - The product may be soluble in the aqueous reaction mixture. | - Acidify the reaction mixture to a low pH (typically pH 1-2) to precipitate the carboxylic acid.- If the product remains in solution, extraction with a suitable organic solvent may be necessary. |
Question 4: After the oxidation with potassium permanganate, I have a brown precipitate of manganese dioxide (MnO₂) that is difficult to filter. How can I remove it effectively?
Answer:
The removal of fine MnO₂ precipitate is a common challenge in permanganate oxidations.
Recommended Procedures:
-
Sodium Bisulfite/Metabisulfite Quenching: After the reaction is complete, add a saturated solution of sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅) to the reaction mixture. This will reduce the MnO₂ to the soluble manganese(II) sulfate (MnSO₄), resulting in a clear solution from which the product can be more easily isolated.
-
Oxalic Acid Quenching: Oxalic acid can also be used to reduce and dissolve the MnO₂ precipitate.
-
Filtration Aid: If you must filter the MnO₂, using a pad of celite or diatomaceous earth can help to prevent the fine particles from clogging the filter paper.
Experimental Protocols
1. Nitration of 1,2,3-Trimethylbenzene (Hemimellitene)
-
Reagents and Materials:
-
1,2,3-Trimethylbenzene (Hemimellitene)
-
Concentrated Nitric Acid (65-70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Dichloromethane or Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice-salt bath to 0-5°C.
-
Slowly add concentrated nitric acid to the sulfuric acid with continuous stirring, maintaining the temperature below 10°C. This creates the nitrating mixture.
-
In a separate flask, dissolve 1,2,3-trimethylbenzene in a suitable solvent like dichloromethane.
-
Cool the solution of hemimellitene to 0°C.
-
Slowly add the cold nitrating mixture to the hemimellitene solution dropwise, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC.
-
Carefully pour the reaction mixture over crushed ice.
-
Separate the organic layer. Wash the organic layer with cold water, followed by a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 5-Nitro-1,2,3-trimethylbenzene.
-
2. Oxidation of 5-Nitro-1,2,3-trimethylbenzene
-
Reagents and Materials:
-
5-Nitro-1,2,3-trimethylbenzene
-
Potassium Permanganate (KMnO₄)
-
Water
-
Sodium Hydroxide (optional, to maintain basicity)
-
Sodium Bisulfite or Oxalic Acid
-
Concentrated Hydrochloric Acid (HCl)
-
-
Procedure:
-
In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 5-Nitro-1,2,3-trimethylbenzene and water.
-
Heat the mixture to reflux.
-
In a separate beaker, prepare a solution of potassium permanganate in water.
-
Slowly add the potassium permanganate solution to the refluxing mixture of the nitro-compound over several hours. The purple color of the permanganate should disappear as it is consumed. A brown precipitate of MnO₂ will form.
-
After the addition is complete, continue to reflux the mixture until the purple color of the permanganate persists, indicating the reaction is complete.
-
Cool the reaction mixture to room temperature.
-
Add a saturated solution of sodium bisulfite or oxalic acid until the brown MnO₂ precipitate dissolves and the solution becomes clear or pale yellow.
-
Filter the solution to remove any remaining solids.
-
Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid to a pH of 1-2.
-
The white precipitate of this compound should form.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain the final product.
-
Data Presentation
Table 1: Typical Reaction Parameters for the Synthesis of this compound
| Parameter | Nitration Step | Oxidation Step |
| Starting Material | 1,2,3-Trimethylbenzene | 5-Nitro-1,2,3-trimethylbenzene |
| Key Reagents | Conc. HNO₃, Conc. H₂SO₄ | KMnO₄ |
| Molar Ratio (Reagent:Substrate) | 1.1 : 1 (HNO₃:Hemimellitene) | 4 - 5 : 1 (KMnO₄:Nitro-compound) |
| Temperature | 0 - 10°C | Reflux (approx. 100°C) |
| Reaction Time | 1 - 3 hours | 4 - 8 hours |
| Typical Yield | 80 - 90% (crude) | 60 - 75% |
| Purity (crude) | 90 - 95% | 95 - 98% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for identifying sources of low yield or impurities.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN113372231A - Preparation method of 5-amino-1, 2, 3-benzenetricarboxylic acid - Google Patents [patents.google.com]
- 4. What is the name of the product? | Filo [askfilo.com]
- 5. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Crystallization of 5-Nitro-1,2,3-benzenetricarboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 5-Nitro-1,2,3-benzenetricarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving my crude this compound. What solvent should I use?
A1: The choice of solvent is critical for successful crystallization. This compound is a polar, aromatic carboxylic acid. Therefore, polar solvents are generally the most effective. Based on the principles of "like dissolves like" and data from similar compounds, a qualitative assessment of solvent suitability is provided in the table below. We recommend starting with ethanol or a mixture of ethanol and water.
Q2: My compound is not crystallizing upon cooling. What should I do?
A2: If crystals do not form upon cooling, your solution may be too dilute or supersaturation has not been achieved. Here are a few techniques to induce crystallization:
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Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure this compound, add a single, tiny crystal to the solution. This "seed" crystal will act as a template for other molecules to crystallize upon.
-
Evaporation: Reduce the volume of the solvent by gentle heating or by passing a stream of inert gas (like nitrogen) over the surface of the solution. This will increase the concentration of your compound.
-
Cooling: Ensure the solution has been cooled sufficiently. An ice bath can be used to lower the temperature further.
Q3: My compound "oils out" instead of forming crystals. How can I prevent this?
A3: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly. To prevent this:
-
Use a lower boiling point solvent: If possible, choose a solvent with a lower boiling point.
-
Add more solvent: The concentration of the solute may be too high. Add a small amount of additional hot solvent to the oiled-out mixture and reheat until it dissolves, then cool slowly.
-
Slower cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow the cooling rate.
Q4: The yield of my recrystallized product is very low. What are the possible reasons?
A4: A low yield can be attributed to several factors:
-
Using too much solvent: If an excessive amount of solvent is used, a significant portion of your compound will remain dissolved in the mother liquor even after cooling.
-
Premature crystallization: If crystals form in the hot solution and are filtered out, this will result in a loss of product. Ensure all the compound is dissolved before cooling.
-
Incomplete crystallization: The solution may not have been cooled for a long enough period or to a low enough temperature.
-
Loss during transfer: Be careful to transfer all crystals during the filtration and washing steps.
Q5: My recrystallized product is colored. How can I obtain a colorless product?
A5: A colored product indicates the presence of impurities. To remove colored impurities, you can use activated charcoal. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (about 1-2% of the solute weight) to the solution and boil for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
Data Presentation
Table 1: Estimated Solubility of this compound in Common Solvents
| Solvent | Polarity | Estimated Solubility (at room temperature) | Estimated Solubility (at boiling point) | Notes |
| Water | High | Sparingly Soluble | Soluble | Good for recrystallization, possibly in a mixture. |
| Ethanol | High | Soluble | Very Soluble | A good starting solvent for recrystallization.[1] |
| Methanol | High | Soluble | Very Soluble | Similar to ethanol, another good choice. |
| Acetone | Medium | Soluble | Very Soluble | May be too good of a solvent, leading to lower recovery. |
| Ethyl Acetate | Medium | Sparingly Soluble | Soluble | Could be a good solvent choice. |
| Toluene | Low | Insoluble | Sparingly Soluble | Likely a poor solvent for dissolving the compound. |
| Hexane | Low | Insoluble | Insoluble | A good anti-solvent to be used in a solvent system. |
Disclaimer: The solubility data presented are estimates based on the chemical structure and solubility of analogous compounds. Experimental verification is recommended.
Experimental Protocols
Protocol 1: Recrystallization of this compound using a Single Solvent (Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate while stirring. Continue adding small portions of hot ethanol until the solid completely dissolves.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was used, perform a hot filtration to remove it. Preheat a funnel and a receiving flask to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven or by air drying.
Mandatory Visualization
Caption: Troubleshooting workflow for the crystallization of this compound.
Caption: Logical relationships between common crystallization problems and their potential solutions.
References
stability issues of 5-Nitro-1,2,3-benzenetricarboxylic acid in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 5-Nitro-1,2,3-benzenetricarboxylic acid in solution. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Discoloration of Solution (Yellowing) | Photodegradation | Protect the solution from light by using amber vials or covering the container with aluminum foil. Work in a dimly lit environment. |
| pH-related changes | Measure and adjust the pH of the solution. The stability of benzoic acid derivatives can be pH-dependent. Buffer the solution if necessary. | |
| Precipitation of the Compound | Poor solubility | Verify the solubility of the compound in the chosen solvent at the experimental temperature. Consider using a co-solvent or adjusting the pH to improve solubility. 4-Nitrobenzoic acid, a related compound, shows increased solubility in basic solutions and at higher temperatures.[1] |
| Change in temperature | Ensure the temperature of the solution is maintained within the compound's solubility range. | |
| Loss of Compound/Decreased Concentration | Thermal decomposition | Avoid high temperatures. If heating is necessary, perform it for the shortest possible duration and at the lowest effective temperature. Thermal decomposition of nitroaromatic compounds can occur at elevated temperatures. |
| Decarboxylation | Be mindful of conditions that can promote decarboxylation, such as high temperatures or the presence of certain catalysts. The presence of electron-withdrawing groups, like the nitro group, can influence the rate of decarboxylation. | |
| Hydrolysis | For long-term storage, consider using a non-aqueous solvent if the compound is suspected to be susceptible to hydrolysis. | |
| Appearance of Unexpected Peaks in Analysis (e.g., HPLC, GC) | Degradation products | Analyze the degradation products to understand the degradation pathway. Common degradation pathways for nitroaromatic compounds include reduction of the nitro group and hydroxylation of the aromatic ring. Photodegradation can lead to the formation of nitrophenols and other byproducts.[2][3] |
| Contamination | Ensure all glassware and solvents are clean and of high purity. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by light, temperature, pH, and the choice of solvent. Exposure to UV light can lead to photodegradation.[2] High temperatures can cause thermal decomposition and potentially decarboxylation.[4] The pH of the solution can affect the solubility and the rate of certain degradation reactions.[1][5][6] The solvent can influence the solubility and may participate in degradation reactions.[7]
Q2: What are the likely degradation pathways for this compound?
A2: Based on the behavior of similar nitroaromatic and carboxylic acid compounds, potential degradation pathways include:
-
Photodegradation: UV irradiation can lead to the formation of nitrophenol-like substances and other oxidation products.[2][8]
-
Thermal Decomposition: At elevated temperatures, the C-NO2 bond may cleave, leading to the formation of radical species.[9][10][11][12]
-
Decarboxylation: The carboxylic acid groups may be lost as carbon dioxide, particularly at high temperatures or under certain catalytic conditions.[4][13][14][15][16]
-
Reduction of the Nitro Group: In the presence of reducing agents, the nitro group can be reduced to a nitroso, hydroxylamino, or amino group.[17][18]
Q3: How can I monitor the stability of this compound in my experiments?
A3: Stability can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for quantifying the parent compound and detecting degradation products.[19][20] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile degradation products.[19] Spectrophotometric methods can be employed to monitor changes in the solution's absorbance over time.[19]
Q4: What are the recommended storage conditions for solutions of this compound?
A4: To maximize stability, solutions should be stored in a cool, dark place. Using amber glass vials or containers wrapped in aluminum foil is recommended to protect against light. For long-term storage, refrigeration may be beneficial, provided the compound remains soluble at lower temperatures. If the compound is sensitive to hydrolysis, storage in a dry, aprotic solvent may be preferable.
Experimental Protocols
Protocol 1: Photostability Testing
-
Solution Preparation: Prepare a solution of this compound of known concentration in the desired solvent.
-
Sample Exposure: Aliquot the solution into two sets of transparent vials. Wrap one set completely in aluminum foil to serve as the dark control.
-
Light Exposure: Place both sets of vials in a photostability chamber with a controlled light source (e.g., a xenon lamp simulating sunlight).
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from both the exposed and dark control vials.
-
Analysis: Analyze the samples by a suitable analytical method, such as HPLC-UV, to determine the concentration of the parent compound.
-
Data Evaluation: Compare the concentration of the compound in the light-exposed samples to the dark controls to determine the extent of photodegradation.
Protocol 2: Thermal Stability Testing
-
Solution Preparation: Prepare a solution of this compound of known concentration in the desired solvent.
-
Sample Incubation: Aliquot the solution into multiple vials and place them in ovens or water baths set at different temperatures (e.g., 40°C, 60°C, 80°C). Include a control sample stored at a reference temperature (e.g., 4°C).
-
Sampling: At specified time points (e.g., 0, 24, 48, 72 hours), remove a vial from each temperature and allow it to cool to room temperature.
-
Analysis: Analyze the samples using an appropriate analytical method (e.g., HPLC-UV) to quantify the remaining concentration of the compound.
-
Data Analysis: Plot the concentration of the compound as a function of time for each temperature to determine the degradation rate.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: General workflow for stability testing experiments.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. ijcrt.org [ijcrt.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 9. DSpace [repository.kaust.edu.sa]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. EP0818435A1 - Process for the decarboxylation of aromatic carboxylic acids - Google Patents [patents.google.com]
- 16. Decarboxylation - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. atsdr.cdc.gov [atsdr.cdc.gov]
- 20. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Scaling Up the Synthesis of 5-Nitro-1,2,3-benzenetricarboxylic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scaled-up synthesis of 5-Nitro-1,2,3-benzenetricarboxylic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most direct route is the electrophilic nitration of 1,2,3-benzenetricarboxylic acid (also known as hemimellitic acid). This reaction typically employs a nitrating mixture of concentrated nitric acid and sulfuric acid.
Q2: What are the major safety concerns when scaling up this nitration?
Scaling up nitration reactions presents significant safety challenges. Key concerns include:
-
Exothermic Reaction: Nitration is highly exothermic, and improper temperature control can lead to a runaway reaction, posing an explosion hazard.[1]
-
Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns.[1]
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Toxic Fumes: The reaction can generate toxic nitrogen oxide gases.
-
Handling of Fuming Acids: If fuming nitric or sulfuric acid is used, the risks are amplified due to their high reactivity and vapor pressure.
Q3: What are the critical process parameters to control during scale-up?
Careful control of the following parameters is crucial for a safe and successful scale-up:
-
Temperature: Maintaining a low and stable reaction temperature is critical to prevent runaway reactions and minimize byproduct formation.
-
Rate of Addition: The nitrating agent should be added slowly and controllably to manage the reaction exotherm.
-
Agitation: Efficient stirring is necessary to ensure homogenous mixing and effective heat transfer.
-
Concentration of Acids: The ratio and concentration of nitric and sulfuric acids determine the reactivity of the nitrating species.
Q4: What are the potential byproducts in this synthesis?
While specific data for this reaction is limited, potential byproducts in aromatic nitrations include:
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Over-nitrated products: Dinitro or trinitro derivatives of the starting material.
-
Oxidative degradation products: Aromatic carboxylic acids are susceptible to oxidation by hot, concentrated nitric acid.
-
Sulfonated byproducts: Although less common, sulfonation of the aromatic ring can occur.
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Nitrophenols: Formed from the oxidation of the benzene ring.
Q5: How can the product be purified at a larger scale?
Purification of the crude product typically involves the following steps:
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Quenching: The reaction mixture is carefully poured onto ice to precipitate the crude product and dilute the strong acids.
-
Filtration: The solid product is collected by filtration.
-
Washing: The filter cake is washed with cold water to remove residual acids. An alkaline wash with a solution like sodium bicarbonate can be used to neutralize and remove acidic impurities.[2]
-
Recrystallization: The crude product can be recrystallized from a suitable solvent (e.g., water or ethanol/water mixture) to achieve high purity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | - Increase reaction time.- Ensure efficient stirring.- Verify the concentration and ratio of nitrating acids. |
| Product loss during workup. | - Ensure complete precipitation during quenching by using sufficient ice.- Avoid excessive washing which may dissolve the product. | |
| Dark-colored or Tarry Product | Over-nitration or oxidation. | - Maintain a lower reaction temperature.- Reduce the rate of addition of the nitrating agent.- Use a less concentrated nitrating mixture if possible. |
| Incomplete Dissolution of Starting Material | Insufficient sulfuric acid. | - Ensure the starting material is fully dissolved in the sulfuric acid before adding the nitric acid. The amount of sulfuric acid should be sufficient to act as a solvent. |
| Runaway Reaction (Sudden Temperature Increase) | Poor heat dissipation.Rapid addition of nitrating agent. | - IMMEDIATE ACTION: Stop the addition of the nitrating agent and apply emergency cooling.- PREVENTION: Improve cooling efficiency (e.g., larger cooling bath, better heat transfer).- Add the nitrating agent at a much slower rate. |
| Product Fails to Precipitate on Quenching | Product is soluble in the quenching medium. | - Ensure the quenching medium is sufficiently cold.- If the product is water-soluble, consider extraction with an appropriate organic solvent after partial neutralization. |
| Difficulty in Filtering the Product | Very fine particles or gelatinous precipitate. | - Allow the precipitate to age in the cold mother liquor to increase particle size.- Use a filter aid (e.g., Celite) if necessary. |
Experimental Protocols
Note: The following protocol is a representative procedure for the laboratory-scale synthesis and should be optimized and subjected to a thorough safety review before scaling up.
Synthesis of this compound
Materials and Equipment:
| Reagent/Equipment | Specification |
| 1,2,3-Benzenetricarboxylic acid | 98% purity |
| Concentrated Sulfuric Acid | 98% |
| Concentrated Nitric Acid | 70% |
| Ice | |
| Distilled Water | |
| Round-bottom flask | Appropriate size for the scale |
| Dropping funnel | |
| Magnetic stirrer with stir bar | |
| Ice-salt bath | |
| Thermometer | |
| Buchner funnel and flask | |
| Filter paper |
Procedure:
-
Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling the mixture in an ice-salt bath.
-
Dissolution of Starting Material: In the main reaction flask, dissolve 1,2,3-benzenetricarboxylic acid in a sufficient amount of concentrated sulfuric acid. Cool this mixture to 0-5 °C in an ice-salt bath with stirring.
-
Nitration Reaction: Slowly add the prepared cold nitrating mixture dropwise to the solution of 1,2,3-benzenetricarboxylic acid, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5 °C for a specified time (e.g., 1-2 hours) to ensure the reaction goes to completion.
-
Workup: Carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. The crude this compound will precipitate.
-
Isolation and Washing: Collect the precipitate by vacuum filtration. Wash the filter cake thoroughly with cold distilled water until the washings are neutral to pH paper.
-
Drying: Dry the product in a vacuum oven at a moderate temperature (e.g., 60-70 °C).
Visualizations
Experimental Workflow
References
Technical Support Center: 5-Nitro-1,2,3-benzenetricarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and analysis of 5-Nitro-1,2,3-benzenetricarboxylic acid.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound, focusing on impurity detection and analysis.
Q1: What are the most common impurities in commercially available this compound?
A1: Based on its synthesis via nitration of 1,2,3-benzenetricarboxylic acid (hemimellitic acid), the most common impurities include:
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Unreacted Starting Material: 1,2,3-Benzenetricarboxylic acid is a primary process-related impurity.
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Isomeric Impurities: While the directing effects of the three carboxylic acid groups favor nitration at the 5-position, small amounts of other positional isomers, such as 4-Nitro-1,2,3-benzenetricarboxylic acid, may be formed.
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Over-nitrated Products: Dinitro-1,2,3-benzenetricarboxylic acid species can arise if the reaction conditions are not carefully controlled.
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Other Nitrated Aromatic Compounds: Depending on the purity of the starting materials and the specificity of the nitration reaction, other nitrated species like nitrobenzoic acid or nitrophthalic acid derivatives could potentially be present in trace amounts.[1]
Q2: I am observing unexpected peaks in my HPLC analysis of a this compound sample. How can I identify them?
A2: Unexpected peaks can be due to impurities or artifacts from the analytical method. Here is a troubleshooting guide:
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Verify Peak Origin:
-
Blank Injection: Inject your mobile phase and sample solvent without the analyte to ensure the peaks are not from the solvent or system contamination.
-
Reference Standard: Analyze a certified reference standard of this compound to confirm its retention time and identify peaks that are not the main component.
-
-
Hypothesize Impurity Identity:
-
Starting Material: Compare the retention time of one of the unknown peaks with a standard of 1,2,3-benzenetricarboxylic acid.
-
Isomers and Byproducts: If available, inject standards of potential isomers or dinitrated species.
-
-
Advanced Identification:
-
LC-MS Analysis: If the identity of the impurity cannot be determined by retention time comparison, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the molecular weight of the unknown peak, providing strong evidence for its chemical formula.
-
Q3: My HPLC chromatogram shows poor peak shape (e.g., tailing or fronting) for this compound. What could be the cause?
A3: Poor peak shape for acidic compounds like this compound is a common issue in reversed-phase HPLC. Here are some potential causes and solutions:
-
Secondary Interactions with Silica: The acidic silanol groups on the surface of C18 columns can interact with the carboxylic acid groups of the analyte, leading to peak tailing.
-
Solution: Use a mobile phase with a low pH (e.g., containing 0.1% phosphoric acid or formic acid) to suppress the ionization of both the analyte and the silanol groups.
-
-
Inappropriate Mobile Phase Composition: The organic modifier and buffer concentration can significantly affect peak shape.
-
Solution: Optimize the acetonitrile or methanol concentration. Ensure the buffer concentration is sufficient (typically 10-25 mM) to maintain a stable pH.
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
Q4: The retention time of my this compound peak is shifting between injections. What should I do?
A4: Retention time drift can be caused by several factors:
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Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially when using a gradient.
-
Solution: Increase the equilibration time between runs.
-
-
Mobile Phase Inconsistency: The composition of the mobile phase may be changing over time due to evaporation of the organic solvent or improper mixing.
-
Solution: Prepare fresh mobile phase daily and ensure it is well-mixed.
-
-
Temperature Fluctuations: Changes in column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Pump Issues: Inconsistent flow rate from the HPLC pump can cause retention time shifts.
-
Solution: Purge the pump to remove air bubbles and check for leaks.
-
Quantitative Data on Impurities
The purity of commercially available this compound is typically high, often exceeding 97% as determined by HPLC.[1][2] The table below summarizes the potential impurities and their likely sources. Actual impurity levels can vary between batches and suppliers.
| Impurity Name | Chemical Structure | Typical Source |
| 1,2,3-Benzenetricarboxylic acid | C₉H₆O₆ | Unreacted starting material |
| 4-Nitro-1,2,3-benzenetricarboxylic acid | C₉H₅NO₈ | Isomeric byproduct of nitration |
| Dinitro-1,2,3-benzenetricarboxylic acids | C₉H₄N₂O₁₀ | Over-nitration side product |
Experimental Protocols
Synthesis of this compound
This protocol is a general representation of the nitration of 1,2,3-benzenetricarboxylic acid. Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as it involves the use of strong acids and generates heat.
Materials:
-
1,2,3-Benzenetricarboxylic acid (hemimellitic acid)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add a measured amount of 1,2,3-benzenetricarboxylic acid to concentrated sulfuric acid while stirring.
-
Cool the mixture to 0-5 °C.
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Slowly add a nitrating mixture (a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the flask, ensuring the temperature does not exceed 10 °C.
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After the addition is complete, continue stirring the reaction mixture at a controlled temperature for a specified period to ensure complete reaction.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
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The solid precipitate of this compound is collected by vacuum filtration.
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Wash the collected solid with cold water to remove residual acids.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., water or ethanol-water mixture).
HPLC Method for Impurity Profiling
This is a general-purpose reversed-phase HPLC method that can be adapted for the analysis of this compound and its common impurities. Method optimization may be required for specific applications.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 10% B
-
30-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
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Sample Preparation: Dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.
Visualizations
Caption: Synthesis pathway and potential impurity formation.
Caption: HPLC troubleshooting decision tree.
References
Technical Support Center: 5-Nitro-1,2,3-benzenetricarboxylic Acid
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper handling and storage of 5-Nitro-1,2,3-benzenetricarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Based on data for the closely related compound, 1,2,3-benzenetricarboxylic acid hydrate, this chemical may cause skin irritation, serious eye irritation, and respiratory irritation.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE).
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: To ensure safety, the following PPE is recommended:
-
Eye Protection: Safety glasses with side-shields conforming to EN166 or NIOSH approved eye protection.[1]
-
Hand Protection: Handle with gloves that have been inspected prior to use. Dispose of contaminated gloves after use in accordance with good laboratory practices.[1]
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2]
Q3: What are the proper storage conditions for this compound?
A3: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] Specifically for this compound, it is recommended to be sealed in a dry environment at room temperature.[3]
Q4: What should I do in case of accidental contact with the skin or eyes?
A4:
-
Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
Q5: How should I handle a spill of this compound?
A5: In the event of a spill, you should:
-
Use personal protective equipment.[1]
-
Avoid dust formation.
-
Ensure adequate ventilation.
-
Sweep up the material and shovel it into a suitable, closed container for disposal.[1][2]
Q6: Is this compound stable? What are its incompatibilities?
A6: The related compound, 1,2,3-benzenetricarboxylic acid hydrate, is stable under recommended storage conditions.[1] Avoid strong oxidizing agents, as they are incompatible.[1]
Quantitative Data Summary
| Property | Value | Source |
| Storage Temperature | Room Temperature | [3] |
| Storage Conditions | Sealed in a dry, cool, and well-ventilated place. | [1][2][3] |
| Melting Point | 208 °C | [3] |
| Boiling Point (Predicted) | 546.4 ± 50.0 °C | [3] |
| Density (Predicted) | 1.837 ± 0.06 g/cm³ | [3] |
Experimental Protocols
Protocol for Safe Handling in a Laboratory Setting
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[2]
-
Personal Protective Equipment (PPE): Don appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood.[1]
-
Dispensing: Avoid creating dust when weighing or transferring the powder. Use a spatula and weigh the material on a tared weigh boat or paper.
-
Cleaning: After handling, wash hands thoroughly. Clean any contaminated surfaces.
-
Disposal: Dispose of waste material and contaminated items in a suitable, closed container as per institutional and local regulations.[1]
Troubleshooting Guide
Caption: Troubleshooting workflow for handling and storage issues.
References
Validation & Comparative
A Comparative Guide: 5-Nitro-1,2,3-benzenetricarboxylic Acid Versus Other Benzenetricarboxylic Acids for Researchers and Drug Development Professionals
An in-depth analysis of 5-Nitro-1,2,3-benzenetricarboxylic acid and its isomers—hemimellitic acid, trimellitic acid, and trimesic acid—reveals distinct physicochemical properties and performance characteristics relevant to their application in materials science and drug delivery. The introduction of a nitro group to the benzene ring significantly influences the acidity and potential interaction capabilities of the parent molecule, offering unique advantages in specific applications.
This guide provides a comprehensive comparison of this compound with its non-nitrated counterparts, supported by available data and outlining experimental protocols for their synthesis and evaluation. This information is intended to assist researchers, scientists, and drug development professionals in selecting the optimal benzenetricarboxylic acid for their specific needs.
Physicochemical Properties: A Comparative Overview
The fundamental properties of this compound and the three primary isomers of benzenetricarboxylic acid are summarized below. These properties are crucial in determining the behavior of these molecules in various chemical and biological systems.
| Property | This compound | Hemimellitic acid (1,2,3-Benzenetricarboxylic acid) | Trimellitic acid (1,2,4-Benzenetricarboxylic acid) | Trimesic acid (1,3,5-Benzenetricarboxylic acid) |
| Molecular Formula | C₉H₅NO₈[1][2][3] | C₉H₆O₆[4] | C₉H₆O₆[5] | C₉H₆O₆[6] |
| Molecular Weight ( g/mol ) | 255.14[1][2][3] | 210.14[4] | 210.14[5] | 210.14[6] |
| Melting Point (°C) | 208 (predicted)[7] | 190–192[8] | 221–222[9] | >300[10] |
| Predicted pKa₁ | 2.09 ± 0.30[7] | 2.88[8] | 2.52[9] | 2.12[11][12] |
| Predicted pKa₂ | - | 4.75[8] | 3.84[9] | 4.10[11][12] |
| Predicted pKa₃ | - | 7.13[8] | 5.20[9] | 5.18[11][12] |
| Water Solubility | Soluble in polar solvents[1] | Soluble | 21 g/L (0.1M) at 25 °C[5] | Soluble in water, ethanol and methanol[10][11] |
The presence of the electron-withdrawing nitro group in this compound is predicted to significantly increase its acidity compared to its non-nitrated counterparts, as indicated by the lower predicted pKa₁ value.[1][7] This enhanced acidity can be advantageous in applications requiring proton donation or strong coordination with metal ions.
Synthesis and Experimental Protocols
The synthesis of these compounds typically involves the oxidation of the corresponding trimethylbenzene precursors. For the nitrated compound, a subsequent nitration step is required.
Synthesis of Benzenetricarboxylic Acid Isomers
The general synthesis route for hemimellitic, trimellitic, and trimesic acids involves the oxidation of 1,2,3-trimethylbenzene, 1,2,4-trimethylbenzene (pseudocumene), and 1,3,5-trimethylbenzene (mesitylene), respectively.[5][8][9]
Illustrative Experimental Workflow for Benzenetricarboxylic Acid Synthesis:
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. Hemimellitic acid - Wikipedia [en.wikipedia.org]
- 5. Trimellitic acid - Wikipedia [en.wikipedia.org]
- 6. Trimesic acid - Wikipedia [en.wikipedia.org]
- 7. This compound CAS#: 3807-81-6 [amp.chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. 1,2,4-Benzenetricarboxylic acid | 528-44-9 | Benchchem [benchchem.com]
- 10. 554-95-0 CAS MSDS (Trimesic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. Trimesic acid | 554-95-0 [chemicalbook.com]
- 12. Page loading... [guidechem.com]
A Comparative Guide: 5-Nitro-1,2,3-benzenetricarboxylic Acid vs. Trimesic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 5-Nitro-1,2,3-benzenetricarboxylic acid and trimesic acid (1,3,5-benzenetricarboxylic acid), two aromatic tricarboxylic acids with distinct structural and chemical properties that dictate their applications in materials science and drug development. This document outlines their key physicochemical characteristics, supported by experimental data, and provides detailed protocols for their use in the synthesis of coordination polymers.
At a Glance: Structural and Chemical Identity
The primary distinction between the two molecules lies in the substitution pattern of the carboxyl groups and the presence of a nitro functional group on this compound. Trimesic acid possesses a C3-symmetric planar structure, making it an ideal building block for highly ordered, porous materials. In contrast, this compound has an asymmetric substitution pattern and is functionalized with a strongly electron-withdrawing nitro group. This nitro group significantly alters the molecule's electronic properties, acidity, and potential for further chemical modification.
A Spectroscopic Comparison of Nitrobenzoic Acid Isomers: A Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive spectroscopic comparison of the three isomers of nitrobenzoic acid: 2-nitrobenzoic acid, 3-nitrobenzoic acid, and 4-nitrobenzoic acid. It is designed to be an objective resource, presenting key experimental data to facilitate analysis and decision-making in research and development.
Introduction
Nitrobenzoic acids are a group of organic compounds with the chemical formula C₇H₅NO₄. The three isomers, distinguished by the relative positions of the nitro (-NO₂) and carboxylic acid (-COOH) functional groups on the benzene ring, exhibit distinct physical and chemical properties. These differences are reflected in their spectroscopic signatures. Understanding these spectroscopic variations is crucial for the correct identification, characterization, and quality control of these compounds in various applications, including pharmaceuticals and materials science. This guide will focus on a comparative analysis of their Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of the three nitrobenzoic acid isomers.
Infrared (IR) Spectroscopy
The IR spectra of the nitrobenzoic acid isomers are characterized by absorption bands corresponding to the vibrational modes of the carboxylic acid and nitro functional groups, as well as the benzene ring.
| Functional Group | Vibrational Mode | 2-Nitrobenzoic Acid (cm⁻¹) | 3-Nitrobenzoic Acid (cm⁻¹) | 4-Nitrobenzoic Acid (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching (broad) | ~3200-2500 | ~3100-2500 | ~3100-2500 |
| C=O (Carboxylic Acid) | Stretching | ~1700 | ~1700 | ~1700 |
| N-O (Nitro Group) | Asymmetric Stretching | ~1530 | ~1530 | ~1525 |
| N-O (Nitro Group) | Symmetric Stretching | ~1350 | ~1350 | ~1345 |
| C-H (Aromatic) | Stretching | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| C=C (Aromatic) | Stretching | ~1600-1450 | ~1600-1450 | ~1600-1450 |
Note: The exact peak positions can vary slightly depending on the sample preparation and the instrument used.
Raman Spectroscopy
Raman spectroscopy provides complementary vibrational information to IR spectroscopy. Key Raman shifts for the nitrobenzoic acid isomers are presented below.
| Vibrational Mode | 2-Nitrobenzoic Acid (cm⁻¹) | 3-Nitrobenzoic Acid (cm⁻¹) | 4-Nitrobenzoic Acid (cm⁻¹) |
| NO₂ Symmetric Stretch | ~1360 | ~1350 | ~1350 |
| Ring Breathing | ~800 | ~1000 | ~860 |
| C-H Aromatic Stretch | ~3080 | ~3070 | ~3070 |
| C=O Stretch | ~1680 | ~1690 | ~1690 |
Note: Raman scattering intensity can be influenced by the molecular polarizability.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the chemical environment of the hydrogen and carbon atoms in a molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.
¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆ [1][2]
| Proton | 2-Nitrobenzoic Acid | 3-Nitrobenzoic Acid | 4-Nitrobenzoic Acid |
| H-3 | 7.82 (d) | - | - |
| H-4 | 7.88 (t) | 8.48 (d) | 8.32 (d) |
| H-5 | 7.79 (t) | 7.85 (t) | - |
| H-6 | 8.00 (d) | 8.89 (s) | 8.19 (d) |
| COOH | ~13.5 (br s) | ~13.8 (br s) | ~13.6 (br s) |
(s = singlet, d = doublet, t = triplet, br s = broad singlet)
¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆ [3][4][5][6]
| Carbon | 2-Nitrobenzoic Acid | 3-Nitrobenzoic Acid | 4-Nitrobenzoic Acid |
| C-1 | 131.1 | 133.0 | 136.9 |
| C-2 | 148.1 | 125.1 | 131.1 |
| C-3 | 124.5 | 148.2 | 124.2 |
| C-4 | 134.1 | 130.3 | 150.5 |
| C-5 | 130.5 | 135.8 | 124.2 |
| C-6 | 129.2 | 127.8 | 131.1 |
| C=O | 166.0 | 165.5 | 166.3 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecules. The absorption maxima (λ_max) are influenced by the position of the nitro group.
| Isomer | λ_max (nm) in Ethanol |
| 2-Nitrobenzoic Acid | ~215, ~275 |
| 3-Nitrobenzoic Acid | ~215, ~260 |
| 4-Nitrobenzoic Acid | ~268 |
Note: The λ_max values can be solvent-dependent.[7]
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific instrument parameters may need to be optimized.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Solid samples of the nitrobenzoic acid isomers were prepared as KBr pellets. A small amount of the sample (1-2 mg) was ground with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: The spectrum was recorded in the mid-IR region (4000-400 cm⁻¹) by co-adding a number of scans (e.g., 32 or 64) at a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and subtracted from the sample spectrum.
Raman Spectroscopy
-
Sample Preparation: A small amount of the solid nitrobenzoic acid isomer was placed directly onto a microscope slide or into a capillary tube.
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).
-
Data Acquisition: The Raman spectrum was collected by focusing the laser onto the sample and collecting the scattered light. The data was typically acquired over a range of Raman shifts (e.g., 200-3500 cm⁻¹). The laser power and acquisition time were optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the nitrobenzoic acid isomer was dissolved in about 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
-
Instrumentation: A nuclear magnetic resonance spectrometer (e.g., 400 MHz or 500 MHz).
-
Data Acquisition: Both ¹H and ¹³C NMR spectra were acquired. For ¹H NMR, standard acquisition parameters were used. For ¹³C NMR, a proton-decoupled experiment was performed to simplify the spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Stock solutions of each nitrobenzoic acid isomer were prepared by dissolving a known mass of the compound in a specific volume of ethanol. These stock solutions were then diluted to an appropriate concentration to ensure that the absorbance values were within the linear range of the instrument (typically 0.1-1.0).
-
Instrumentation: A UV-Vis spectrophotometer.
-
Data Acquisition: The UV-Vis spectrum was recorded over a wavelength range of 200-400 nm using a quartz cuvette with a path length of 1 cm. A baseline correction was performed using the solvent (ethanol) as a reference.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic comparison of the nitrobenzoic acid isomers.
Caption: Experimental workflow for the spectroscopic comparison.
Logical Relationship of Analysis
This diagram shows the relationship between the nitrobenzoic acid isomers and the spectroscopic methods used for their characterization.
Caption: Relationship between isomers and analytical methods.
Conclusion
The spectroscopic data presented in this guide clearly demonstrates the distinct spectral fingerprints of 2-, 3-, and 4-nitrobenzoic acid. The differences in their IR, Raman, NMR, and UV-Vis spectra are a direct consequence of the different substitution patterns on the benzene ring, which influences the electronic distribution and vibrational modes of the molecules. This comparative guide serves as a valuable resource for researchers in the accurate identification and characterization of these important chemical compounds.
References
- 1. 4-Nitrobenzoic acid(62-23-7) 1H NMR [m.chemicalbook.com]
- 2. 2-Nitrobenzoic acid(552-16-9) 1H NMR spectrum [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. 4-Nitrobenzoic acid(62-23-7) 13C NMR spectrum [chemicalbook.com]
- 5. 2-Nitrobenzoic acid(552-16-9) 13C NMR spectrum [chemicalbook.com]
- 6. 3-Nitrobenzoic acid(121-92-6) 13C NMR [m.chemicalbook.com]
- 7. Redirecting [linkinghub.elsevier.com]
A Comparative Guide to the Computational Properties of 5-Nitro-1,2,3-benzenetricarboxylic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted computational and known experimental properties of 5-Nitro-1,2,3-benzenetricarboxylic acid. Due to a lack of direct computational studies on this specific molecule in the available literature, this guide leverages experimental data for the target molecule and comparative data from structurally similar compounds, namely isomers of nitrobenzoic acid and benzenetricarboxylic acid. The analysis of these analogs allows for an informed prediction of the physicochemical and electronic properties of this compound.
Physicochemical Properties: A Comparative Overview
The following table summarizes key experimental and computed physicochemical properties of this compound and its structural analogs. This data serves as a baseline for understanding the influence of the nitro and carboxylic acid groups on the benzene scaffold.
| Property | This compound | 1,2,3-Benzenetricarboxylic acid | 1,3,5-Benzenetricarboxylic acid | 2-Nitrobenzoic acid | 3-Nitrobenzoic acid | 4-Nitrobenzoic acid |
| Molecular Formula | C₉H₅NO₈[1] | C₉H₆O₆[2] | C₉H₆O₆[3] | C₇H₅NO₄[4] | C₇H₅NO₄[5] | C₇H₅NO₄ |
| Molecular Weight ( g/mol ) | 255.14[1] | 210.14[2] | 210.14[3] | 167.12[4] | 167.12[5] | 167.12[6] |
| Melting Point (°C) | No data | 190-192 (dec.) | 380 | 148[6] | 142[6] | 240[6] |
| Density (g/cm³) | No data | No data | No data | 1.575[6] | 1.494[6] | 1.61[6] |
| Acidity (pKa) | No data | No data | 3.12, 3.89, 4.70[7] | 2.21 | 3.44 | 3.41 |
| Water Solubility ( g/100 mL) | Soluble in polar solvents[8] | No data | No data | 0.75 (25 °C)[6] | 0.24 (15 °C)[6] | 0.02 (15 °C)[6] |
Computational Analysis and Predicted Properties
The electronic properties of this compound are dictated by the interplay of the electron-withdrawing nitro (-NO₂) group and the three electron-withdrawing carboxylic acid (-COOH) groups. The nitro group is a strong electron-withdrawing group due to both inductive and resonance effects, which decreases the electron density of the benzene ring.[9][10] This deactivation of the ring makes the compound more acidic than its non-nitrated counterpart, 1,2,3-benzenetricarboxylic acid.[9] The presence of three carboxylic acid groups further enhances the acidity of the molecule.
Based on the properties of its analogs, we can predict the following for this compound:
-
Acidity: The pKa values are expected to be lower (i.e., more acidic) than those of 1,3,5-benzenetricarboxylic acid (pKa1 = 3.12) due to the strong electron-withdrawing nature of the nitro group.
-
Reactivity: The molecule is likely to be highly reactive towards nucleophilic aromatic substitution due to the electron-deficient nature of the benzene ring.[9]
-
Solubility: The presence of three carboxylic acid groups suggests good solubility in polar solvents like water and alcohols, as these groups can participate in hydrogen bonding.[8]
The following table presents computed properties for the analog compounds, primarily sourced from PubChem.
| Computed Property | 1,2,3-Benzenetricarboxylic acid | 1,3,5-Benzenetricarboxylic acid | 2-Nitrobenzoic acid | 3-Nitrobenzoic acid |
| XLogP3 | 0.3[2] | 0.5[3] | 1.5[4] | 1.8[5] |
| Hydrogen Bond Donor Count | 3[2] | 3[3] | 1[4] | 1[5] |
| Hydrogen Bond Acceptor Count | 6[2] | 6[3] | 4[4] | 4[5] |
| Rotatable Bond Count | 3[2] | 3[3] | 1[4] | 1[5] |
| Topological Polar Surface Area | 112 Ų[2][3] | 83.9 Ų | 83.9 Ų | 83.9 Ų |
Experimental and Computational Protocols
Experimental Methodologies
Standard experimental protocols for determining the physicochemical properties listed above include:
-
Melting Point: Determined using a melting point apparatus where a small sample is heated, and the temperature range over which it melts is recorded.
-
Solubility: Measured by adding a known amount of the solute to a known volume of solvent at a specific temperature until no more solute dissolves, followed by quantification of the dissolved solute.
-
pKa Determination: Typically determined by potentiometric titration, where a solution of the acid is titrated with a strong base, and the pH is measured as a function of the volume of base added. The pKa is then calculated from the titration curve.
Computational Methodology: Density Functional Theory (DFT)
A common and effective computational method for predicting the properties of organic molecules is Density Functional Theory (DFT). A typical workflow for a DFT study on this compound would involve:
-
Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation. This is often done using a functional like B3LYP or M06-2X with a basis set such as 6-31G(d).
-
Frequency Calculations: These are performed on the optimized geometry to confirm that it is a true energy minimum and to calculate thermodynamic properties like enthalpy and Gibbs free energy.
-
Property Calculations: Various electronic properties can then be calculated, including:
-
Molecular Orbital Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand reactivity.
-
Electrostatic Potential (ESP) Mapping: To visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack.
-
NMR and IR Spectra Simulation: To predict the spectral properties of the molecule, which can be compared with experimental data.
-
pKa Prediction: Can be estimated using various computational approaches, often involving the calculation of the Gibbs free energy of deprotonation.
-
Visualizations
Caption: A logical workflow for the computational study of a novel molecule.
Caption: Electronic effects influencing the properties of the target molecule.
References
- 1. scbt.com [scbt.com]
- 2. 1,2,3-Benzenetricarboxylic acid | C9H6O6 | CID 11288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3,5-Benzenetricarboxylic acid | C9H6O6 | CID 11138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Nitrobenzoic acid | C7H5NO4 | CID 11087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Nitrobenzoic acid | C7H5NO4 | CID 8497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemcess.com [chemcess.com]
- 7. Trimesic acid - Wikipedia [en.wikipedia.org]
- 8. cymitquimica.com [cymitquimica.com]
- 9. fiveable.me [fiveable.me]
- 10. quora.com [quora.com]
A Comparative Guide to the Synthesis of 5-Nitro-1,2,3-benzenetricarboxylic Acid for Researchers and Drug Development Professionals
This guide provides a comparative analysis of synthesis methods for 5-Nitro-1,2,3-benzenetricarboxylic acid, a valuable compound in chemical research and pharmaceutical development. Below, we detail the established synthesis route, explore potential alternatives, and present a comprehensive validation protocol.
Established Synthesis Method: Nitration of 1,2,3-Benzenetricarboxylic Acid
The primary and most direct method for synthesizing this compound is the electrophilic aromatic substitution of 1,2,3-benzenetricarboxylic acid (also known as hemimellitic acid). This reaction typically employs a nitrating mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
While specific experimental data for the nitration of 1,2,3-benzenetricarboxylic acid is not extensively detailed in readily available literature, the general principles of aromatic nitration suggest that the reaction conditions are crucial for achieving good yield and purity. Factors such as reaction temperature, time, and the ratio of nitric acid to sulfuric acid must be carefully controlled to prevent over-nitration and the formation of unwanted byproducts.
Reaction Pathway:
Figure 1. Synthesis of this compound.
Alternative Synthesis Approaches
Direct, well-documented alternative synthesis routes for this compound are not prevalent in the reviewed literature. However, based on general knowledge of aromatic nitration, several alternative nitrating agents and methodologies could be explored as potentially milder or more selective options compared to the traditional mixed-acid system. These alternatives are particularly relevant for substrates that are sensitive to strong acidic conditions.
Some potential alternative nitrating agents that have been used for other aromatic compounds and could be adapted for the synthesis of this compound include:
-
Guanidine nitrate and Nitroguanidine: These reagents can be used in the presence of a strong acid catalyst and have been shown to nitrate both activated and deactivated aromatic substrates in high yields.[1]
-
N-Nitrosaccharin: This bench-stable and recyclable reagent can act as a controllable source of the nitronium ion, allowing for the mild and practical nitration of a broad range of arenes and heteroarenes with exceptional functional group tolerance.[2][3]
-
N-Nitropyrazoles: These have been identified as versatile and powerful nitrating reagents, capable of controllable aromatic mononitration and dinitration.[4]
-
Nitration without Sulfuric Acid: To address the environmental concerns associated with the use of sulfuric acid, methods utilizing nitric acid in solvents like acetic acid or dichloromethane, sometimes with the addition of sodium nitrite, have been explored for other aromatic compounds.[5]
-
ipso-Nitration: This approach involves the nitration of a pre-functionalized aromatic ring, where a substituent other than hydrogen is replaced by a nitro group. For instance, the decarboxylative nitration of aromatic carboxylic acids has been reported.[6]
It is important to note that the feasibility and efficiency of these alternative methods for the synthesis of this compound would require experimental validation.
Comparison of Synthesis Methods
| Method | Nitrating Agent | Advantages | Disadvantages |
| Established Method | Nitric Acid / Sulfuric Acid | Well-established, readily available reagents. | Harsh reaction conditions, potential for over-nitration and side reactions, environmental concerns due to acid waste. |
| Alternative Method 1 | Guanidine nitrate / Nitroguanidine | High yields for various substrates. | Requires a strong acid catalyst. |
| Alternative Method 2 | N-Nitrosaccharin | Mild conditions, high functional group tolerance, recyclable reagent.[2][3] | May require specific catalysts (e.g., Lewis acids) for deactivated substrates.[2] |
| Alternative Method 3 | N-Nitropyrazoles | Powerful and controllable nitration.[4] | Might be less readily available than traditional reagents. |
| Alternative Method 4 | Sulfuric Acid-Free Nitration | More environmentally friendly. | May have lower efficacy for deactivated substrates. |
| Alternative Method 5 | ipso-Nitration (Decarboxylative) | High regioselectivity.[6] | Requires a suitable precursor with a leaving group. |
Experimental Protocols
Established Method: Nitration of 1,2,3-Benzenetricarboxylic Acid (General Protocol)
This is a generalized protocol based on standard aromatic nitration procedures. The specific conditions would need to be optimized.
-
Preparation of the Nitrating Mixture: Carefully add concentrated nitric acid dropwise to an equal volume of concentrated sulfuric acid in a flask cooled in an ice bath.
-
Reaction: Slowly add 1,2,3-benzenetricarboxylic acid to the chilled nitrating mixture with constant stirring.
-
Reaction Monitoring: Monitor the reaction progress using a suitable technique such as Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture onto crushed ice. The precipitated product can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent.
Validation and Characterization Protocol
The successful synthesis and purity of this compound should be confirmed using a combination of spectroscopic and chromatographic techniques.
Workflow for Synthesis Validation:
Figure 2. Workflow for the validation of the synthesis.
Detailed Methodologies for Validation:
-
Melting Point Determination: The melting point of the purified product should be determined and compared to the literature value. A sharp melting point is indicative of high purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should confirm the presence of key functional groups. Expected characteristic peaks include those for the carboxylic acid O-H stretch (broad, ~3000 cm⁻¹), C=O stretch (~1700 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (~1530 and ~1350 cm⁻¹, respectively).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show the chemical shifts and coupling patterns of the aromatic protons, confirming the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will indicate the number of unique carbon environments in the molecule.
-
-
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the synthesized compound, confirming the molecular formula C₉H₅NO₈ (MW: 255.14 g/mol ).[7]
-
Purity Assessment (HPLC): High-Performance Liquid Chromatography (HPLC) is a quantitative method to determine the purity of the final product. A single sharp peak would indicate a high degree of purity.
By following these protocols, researchers can confidently synthesize and validate this compound for their specific applications. The exploration of alternative, milder nitration methods is encouraged to improve the safety and environmental footprint of the synthesis.
References
- 1. energetics.chm.uri.edu [energetics.chm.uri.edu]
- 2. Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (127a) Nitration of Aromatic Compounds without Using Sulphuric Acid | AIChE [proceedings.aiche.org]
- 6. chemrevlett.com [chemrevlett.com]
- 7. scbt.com [scbt.com]
Acidity of Nitrobenzoic Acid Isomers: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the acidity of ortho-, meta-, and para-nitrobenzoic acids. The analysis is supported by experimental pKa values, detailed experimental methodologies, and an exploration of the underlying chemical principles governing their acidic strength.
Quantitative Acidity Data
The acidity of the nitrobenzoic acid isomers is quantified by their pKa values. A lower pKa value indicates a stronger acid. The table below summarizes the experimentally determined pKa values for the three isomers, along with that of benzoic acid for reference.
| Compound | Isomer Position | pKa Value |
| Benzoic Acid | - | 4.20 |
| 2-Nitrobenzoic Acid | Ortho | 2.17 |
| 3-Nitrobenzoic Acid | Meta | 3.45 |
| 4-Nitrobenzoic Acid | Para | 3.44 |
Analysis of Acidity Trends
The acidity of the nitrobenzoic acid isomers is significantly influenced by the position of the electron-withdrawing nitro (-NO₂) group on the benzene ring relative to the carboxylic acid (-COOH) group. The observed order of acidity is: ortho > para > meta .[1]
-
Ortho-Nitrobenzoic Acid: The ortho isomer is the strongest acid in this series.[2] This enhanced acidity is attributed to the "ortho effect."[3][4] The bulky nitro group in the ortho position sterically hinders the carboxyl group, forcing it out of the plane of the benzene ring.[4][5] This disruption in planarity inhibits the resonance between the carboxyl group and the aromatic ring, leading to a more stable carboxylate anion upon deprotonation and thus a stronger acid.[3] Additionally, the strong electron-withdrawing inductive effect of the nitro group at the ortho position plays a significant role in stabilizing the conjugate base.[1]
-
Para-Nitrobenzoic Acid: In the para position, the nitro group exerts both a strong electron-withdrawing inductive effect and a resonance effect.[1] Both of these effects help to delocalize and stabilize the negative charge of the carboxylate anion, making 4-nitrobenzoic acid a significantly stronger acid than benzoic acid.[6][7]
-
Meta-Nitrobenzoic Acid: The nitro group in the meta position can only exert its electron-withdrawing inductive effect.[1] The resonance effect does not operate at the meta position.[3] Consequently, the stabilization of the carboxylate anion is less pronounced compared to the ortho and para isomers, resulting in weaker acidity.
Visualizing the Electronic Effects
The following diagram illustrates the influence of the nitro group's position on the electronic effects that determine the acidity of the nitrobenzoic acid isomers.
Caption: Relationship between isomer position, electronic/steric effects, and acidity.
Experimental Protocols for pKa Determination
The pKa values of nitrobenzoic acids can be determined using several experimental techniques. Below are detailed protocols for three common methods.
Potentiometric Titration
This method involves titrating a solution of the nitrobenzoic acid with a standard solution of a strong base and monitoring the pH change. The pKa is the pH at the half-equivalence point.
Materials and Equipment:
-
pH meter with a glass electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized 0.1 M NaOH solution
-
0.01 M solution of the nitrobenzoic acid isomer in a suitable solvent (e.g., water or a water-ethanol mixture)
-
Standard pH buffers for calibration (pH 4, 7, and 10)
Procedure:
-
Calibrate the pH meter using the standard buffer solutions.
-
Pipette a known volume (e.g., 25 mL) of the 0.01 M nitrobenzoic acid solution into a beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
Record the initial pH of the solution.
-
Begin the titration by adding the 0.1 M NaOH solution from the burette in small increments (e.g., 0.5 mL).
-
After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration until the pH shows a large jump, indicating the equivalence point, and then continue for a few more additions.
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point, which is the point of steepest inflection on the curve.
-
The pKa is the pH at the volume of NaOH that is half of the equivalence point volume.
Spectrophotometric Determination
This method relies on the difference in the UV-Vis absorbance spectra of the protonated (acidic) and deprotonated (basic) forms of the nitrobenzoic acid.
Materials and Equipment:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
pH meter
-
A series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 1 to 6)
-
Stock solution of the nitrobenzoic acid isomer in a suitable solvent
Procedure:
-
Prepare a series of solutions of the nitrobenzoic acid isomer in the different buffer solutions, ensuring the final concentration of the acid is constant in each.
-
Prepare two additional solutions: one in a highly acidic solution (e.g., 0.1 M HCl) to obtain the spectrum of the fully protonated form (HA), and one in a highly basic solution (e.g., 0.1 M NaOH) for the fully deprotonated form (A⁻).
-
Determine the wavelength of maximum absorbance (λ_max) for both the HA and A⁻ forms.
-
Measure the absorbance of each of the buffered solutions at the λ_max of the A⁻ form.
-
The pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A_b - A) / (A - A_a)] where:
-
A is the absorbance of the sample in the buffer of a specific pH.
-
A_a is the absorbance of the fully protonated (acidic) form.
-
A_b is the absorbance of the fully deprotonated (basic) form.
-
-
Plot log[(A_b - A) / (A - A_a)] versus pH. The pKa is the pH at which the log term is zero.
Conductometric Titration
This method involves monitoring the change in electrical conductivity of the nitrobenzoic acid solution as it is titrated with a strong base. The equivalence point is determined from the change in the slope of the conductivity curve.
Materials and Equipment:
-
Conductivity meter and probe
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized 0.1 M NaOH solution
-
0.01 M solution of the nitrobenzoic acid isomer
Procedure:
-
Pipette a known volume of the 0.01 M nitrobenzoic acid solution into a beaker and add some deionized water to ensure the conductivity probe is adequately submerged.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Immerse the conductivity probe into the solution.
-
Record the initial conductivity of the solution.
-
Add the 0.1 M NaOH solution from the burette in small, constant increments.
-
After each addition, allow the solution to mix and record the conductivity.
-
Continue the titration well past the equivalence point.
-
Plot a graph of conductivity (y-axis) versus the volume of NaOH added (x-axis).
-
The graph will consist of two lines with different slopes. The initial slope represents the neutralization of the acid, and the second, steeper slope is due to the excess of highly conductive hydroxide ions after the equivalence point.
-
The intersection of these two lines gives the equivalence volume. The pKa can be determined from the pH at the half-equivalence volume in a separate potentiometric titration or by other computational methods.[1]
References
- 1. phavi.umcs.pl [phavi.umcs.pl]
- 2. asianpubs.org [asianpubs.org]
- 3. asianpubs.org [asianpubs.org]
- 4. tau.ac.il [tau.ac.il]
- 5. ulm.edu [ulm.edu]
- 6. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
Performance of 5-Nitro-1,2,3-benzenetricarboxylic Acid-Based MOFs: A Comparative Guide
A comprehensive analysis of the performance of metal-organic frameworks (MOFs) derived from 5-nitro-1,2,3-benzenetricarboxylic acid remains a nascent field of research, with limited specific data available in published literature. However, by examining the performance of other nitro-functionalized MOFs and established benchmarks, we can project the potential advantages and characteristics of these materials. This guide provides a comparative overview of relevant MOFs in the areas of gas adsorption, catalysis, and drug delivery, alongside detailed experimental protocols to facilitate further research into this promising area.
The introduction of a nitro group (-NO2) onto the organic linker of a MOF can significantly influence its chemical and physical properties. The strong electron-withdrawing nature of the nitro group can enhance the acidity of the framework, create specific binding sites for polar molecules, and potentially alter the overall porosity and stability of the material. These modifications are highly relevant for applications in gas separation, catalysis, and targeted drug delivery.
This guide will compare the performance of hypothetical this compound-based MOFs with well-characterized nitro-functionalized MOFs such as MIL-101(Cr)-NO2 and UiO-66-NO2, as well as with widely studied non-functionalized MOFs like HKUST-1, MOF-74, and ZIF-8.
Gas Adsorption Performance
The presence of nitro groups is anticipated to enhance the adsorption of polar gases like carbon dioxide (CO2) due to favorable dipole-quadrupole interactions.
Comparative Gas Adsorption Data
| MOF | Metal Center | Organic Linker | BET Surface Area (m²/g) | CO2 Uptake (mmol/g) at 298 K, 1 bar | Reference |
| Hypothetical Nitro-BTC MOF | e.g., Cu, Zn, Zr | This compound | Data not available | Data not available | - |
| MIL-101(Cr)-NO2 | Cr | 2-Nitroterephthalic acid | ~2200 | ~3.5 | [1] |
| UiO-66-NO2 | Zr | 2-Nitroterephthalic acid | ~1100 | ~2.8 | [2] |
| HKUST-1 | Cu | 1,3,5-Benzenetricarboxylic acid | ~1500-1800 | ~2.3 | [1] |
| Mg-MOF-74 | Mg | 2,5-Dihydroxyterephthalic acid | ~1300 | ~8.6 | [1] |
Note: The performance of the hypothetical Nitro-BTC MOF is projected to be in a similar range to other nitro-functionalized MOFs, with the exact values depending on the chosen metal center and resulting framework topology.
Catalytic Activity
The electron-withdrawing nitro group can enhance the Lewis acidity of the metal centers in the MOF, potentially boosting catalytic activity for various organic transformations.
Comparative Catalytic Performance in Knoevenagel Condensation
| Catalyst | Reaction | Substrates | Conversion (%) | Time (h) | Reference |
| Hypothetical Nitro-BTC MOF | Knoevenagel Condensation | Benzaldehyde, Malononitrile | Data not available | Data not available | - |
| MIL-101(Cr)-NO2 | Oxidation of thiols | Thiophenol | >99 | 1 | [1] |
| MOF-74(Co) | Cyanosilylation | Benzaldehyde, Trimethylsilyl cyanide | ~98 | 24 | [3] |
| ZIF-8 | Knoevenagel Condensation | Benzaldehyde, Malononitrile | ~95 | 3 | [4] |
Drug Delivery Applications
The tunable pore size and functionalizable nature of MOFs make them promising candidates for drug delivery. The introduction of nitro groups could influence drug loading and release kinetics.
Comparative Drug Loading and Release
| MOF | Drug | Loading Capacity (wt%) | Release Conditions | Reference |
| Hypothetical Nitro-BTC MOF | e.g., Ibuprofen, Doxorubicin | Data not available | Data not available | - |
| PCN-222 | Oridonin | 38.77 | pH-sensitive | [5] |
| ZIF-8 | Curcumin | ~13 | pH-responsive | [5] |
| MIL-100(Cr) | Ibuprofen | ~35 | - | [6] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of new MOF materials. Below are representative protocols for key experiments.
Solvothermal Synthesis of a Nitro-Functionalized MOF
This protocol provides a general procedure for the synthesis of a nitro-functionalized MOF, which can be adapted for this compound.
Caption: A typical solvothermal synthesis workflow for a nitro-functionalized MOF.
Gas Adsorption Measurement
This outlines the standard procedure for evaluating the gas adsorption properties of a synthesized MOF.
Caption: Workflow for determining the gas adsorption characteristics of a MOF.
Catalytic Activity Testing: Knoevenagel Condensation
This protocol describes a model reaction to assess the catalytic performance of a MOF.
Caption: A general workflow for evaluating the catalytic activity of a MOF.
Signaling Pathways and Logical Relationships
The enhanced performance of nitro-functionalized MOFs can be attributed to specific molecular interactions.
Caption: Logical relationship illustrating how nitro-functionalization enhances MOF performance.
References
A Comparative Guide to Linker Selection in Metal-Organic Frameworks: Alternatives to 5-Nitro-1,2,3-benzenetricarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of alternative organic linkers to 5-Nitro-1,2,3-benzenetricarboxylic acid (5-NO2-btc) for the synthesis of Metal-Organic Frameworks (MOFs), complete with comparative performance data and detailed experimental protocols.
The functionalization of organic linkers is a cornerstone of MOF design, enabling the tuning of their physicochemical properties for a wide range of applications, including gas storage, separation, catalysis, and drug delivery. This compound has been utilized as a linker in MOF synthesis, with the nitro group offering specific electronic properties. However, the exploration of alternative functional groups on the same benzenetricarboxylic acid backbone can lead to MOFs with enhanced or entirely new functionalities. This guide provides a comparative overview of alternative linkers, focusing on the impact of different functional groups on key MOF properties.
Performance Comparison of Functionalized Linkers
The choice of functional group on the organic linker can significantly influence the properties of the resulting MOF. Here, we compare the performance of MOFs synthesized with different functionalized linkers, highlighting key differences in surface area, adsorption capacity, and catalytic activity.
A direct comparison of aluminum-based MOFs synthesized with non-functionalized, amino-functionalized (-NH2), and nitro-functionalized (-NO2) dicarboxylic acid linkers provides valuable insights into the effects of these functional groups. While not the tricarboxylic acid of primary interest, the trends observed are informative.
| Functional Group | Linker | MOF | BET Surface Area (m²/g) | Bisphenol A Adsorption Capacity (mg/L) |
| None | 1,4-benzenedicarboxylic acid | Al-MOF | 109.68[1] | 46.43[1] |
| Amino (-NH2) | 2-amino-1,4-benzenedicarboxylic acid | Al-MOF-NH2 | 644.03[1] | 227.78[1] |
| Nitro (-NO2) | 2-nitro-1,4-benzenedicarboxylic acid | Al-MOF-NO2 | 146.60[1] | 155.84[1] |
As the data indicates, the amino-functionalized MOF exhibits a significantly larger surface area and a much higher adsorption capacity for bisphenol A compared to both the non-functionalized and nitro-functionalized counterparts.[1] This suggests that for applications requiring high porosity and strong adsorbate interactions, the amino group may be a superior choice. The nitro group, while improving performance over the non-functionalized linker, does not provide the same degree of enhancement as the amino group in this specific application.[1]
Key Alternative Linkers and Their Properties
Beyond the amino group, a variety of other functional groups can be incorporated into the benzenetricarboxylic acid backbone to tailor MOF properties.
-
Amino (-NH2) Functionalization (e.g., 5-Amino-1,2,3-benzenetricarboxylic acid):
-
Enhanced Basicity: The amino group introduces basic sites into the MOF structure, which can be beneficial for the adsorption of acidic gases like CO2 and for base-catalyzed reactions.
-
Post-Synthetic Modification: The reactive nature of the amino group makes it an excellent handle for post-synthetic modification, allowing for the introduction of more complex functionalities.
-
Improved Stability: In some cases, amino-functionalized MOFs have shown improved thermal and chemical stability compared to their non-functionalized or nitro-functionalized analogs.
-
-
Hydroxyl (-OH) Functionalization:
-
Hydrogen Bonding: The hydroxyl group can participate in hydrogen bonding interactions with guest molecules, enhancing adsorption selectivity.
-
Catalytic Activity: The acidic nature of the phenolic proton can be exploited for acid-catalyzed reactions.
-
-
Sulfonic Acid (-SO3H) Functionalization:
-
Strong Acidity: The sulfonic acid group is a strong Brønsted acid, making these MOFs excellent candidates for solid acid catalysts.
-
Hydrophilicity: The presence of sulfonic acid groups increases the hydrophilicity of the MOF, which can be advantageous for applications in aqueous media.
-
-
Alkyl Functionalization (e.g., -CH3, -C2H5):
-
Hydrophobicity: The introduction of alkyl groups can increase the hydrophobicity of the MOF pores, which can be useful for the selective adsorption of non-polar molecules from polar streams.
-
Pore Size Tuning: The size of the alkyl group can be varied to fine-tune the pore dimensions of the MOF.
-
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the synthesis of high-quality MOFs. Below are representative protocols for the synthesis of a common MOF, Cu-BTC, which is based on the parent linker 1,3,5-benzenetricarboxylic acid. These can be adapted for functionalized linkers, though optimization of reaction conditions may be necessary.
Synthesis of Cu-BTC (HKUST-1) via Solvothermal Method
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
1,3,5-Benzenetricarboxylic acid (H₃BTC)
-
N,N'-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve 0.876 g of Cu(NO₃)₂·3H₂O and 0.472 g of H₃BTC in a solvent mixture of 4 mL of DMF, 4 mL of ethanol, and 4 mL of deionized water.
-
Seal the reaction vessel and agitate the mixture for approximately 15 minutes to ensure homogeneity.
-
Heat the mixture in a Teflon-lined autoclave at a specific temperature (e.g., 85-120 °C) for a designated time (e.g., 12-24 hours).
-
After cooling to room temperature, the blue crystalline product is collected by filtration.
-
Wash the product with DMF and then with ethanol to remove unreacted starting materials and solvent molecules from the pores.
-
Dry the final product under vacuum at an elevated temperature (e.g., 150 °C) to activate the MOF.
Solvent-Free Synthesis of Cu-BTC
Materials:
-
Copper(II) salt (e.g., Copper(II) acetate)
-
1,3,5-Benzenetricarboxylic acid (H₃BTC)
Procedure:
-
Combine the copper salt and H₃BTC in a specific molar ratio (e.g., 1.5:1) in a ball mill.
-
Mechanically grind the mixture for a set duration (e.g., 3 hours) at room temperature.[1]
-
The resulting powder is the Cu-BTC MOF. This method is often faster and more environmentally friendly than solvothermal synthesis.[1]
Visualizing Synthesis and Modification Workflows
The following diagrams illustrate the general workflows for MOF synthesis and post-synthetic modification.
Caption: A generalized workflow for the synthesis of Metal-Organic Frameworks.
Caption: A schematic for the post-synthetic modification of a nitro-functionalized MOF.
Conclusion
The selection of an appropriate organic linker is paramount in the design of MOFs with tailored properties. While this compound provides a valuable building block, this guide demonstrates that alternative functionalizations, particularly with amino groups, can lead to MOFs with superior performance in areas such as adsorption. The provided experimental protocols and workflows offer a starting point for the synthesis and modification of these advanced materials. For researchers and professionals in drug development and materials science, a thorough understanding of the structure-property relationships imparted by different linker functionalities is essential for the rational design of next-generation MOFs.
References
A Comparative Toxicological Assessment of 5-Nitro-1,2,3-benzenetricarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative toxicological overview of 5-Nitro-1,2,3-benzenetricarboxylic acid against its non-nitrated counterpart and its structural isomers. Due to the limited publicly available experimental toxicity data for this compound, this guide integrates known data for related compounds with established principles of nitroaromatic and carboxylic acid toxicology. This approach allows for a preliminary hazard assessment and underscores the importance of further empirical testing.
Executive Summary
This compound combines two chemical moieties of toxicological interest: a nitroaromatic group and a tricarboxylic acid benzene ring. Nitroaromatic compounds are known for their potential mutagenicity and carcinogenicity, which is often mediated by the metabolic reduction of the nitro group to reactive intermediates that can induce oxidative stress and form DNA adducts.[1][2] Carboxylic acid-containing molecules, particularly those with multiple carboxyl groups, can also be associated with idiosyncratic drug toxicity.[3][4][5]
This guide compares this compound with three non-nitrated isomers:
-
1,2,3-Benzenetricarboxylic acid (Hemimellitic acid)
-
1,2,4-Benzenetricarboxylic acid (Trimellitic acid)
-
1,3,5-Benzenetricarboxylic acid (Trimesic acid)
The comparison focuses on acute toxicity, irritation potential, and mutagenicity, providing a framework for understanding the potential toxicological profile of the target compound.
Quantitative Toxicity Data Comparison
The following table summarizes the available quantitative toxicity data for this compound and its selected alternatives. A significant data gap exists for this compound and Hemimellitic acid, for which no public experimental LD50 or IC50 values were found. For these compounds, a qualitative assessment based on their chemical class is provided.
| Compound | CAS Number | Acute Oral Toxicity (LD50) | Inhalation Toxicity (LC50) | Other Toxicity Data |
| This compound | 3807-81-6 | Data not available | Data not available | Expected to exhibit toxicity associated with nitroaromatic compounds.[1][2] |
| 1,2,3-Benzenetricarboxylic acid (Hemimellitic acid) | 569-51-7 | Data not available | Data not available | Irritating to eyes, respiratory system, and skin.[6][7] |
| 1,2,4-Benzenetricarboxylic acid (Trimellitic acid) | 528-44-9 | 2500 mg/kg (mouse)[8] | >3750 mg/m³ (rat)[9] | Causes skin and serious eye irritation.[8] The anhydride form is a sensitizer.[10] |
| 1,3,5-Benzenetricarboxylic acid (Trimesic acid) | 554-95-0 | 8370 mg/kg (rat)[11] | Data not available | Causes skin, eye, and respiratory irritation.[12] Low acute toxicity.[12] |
Key Signaling Pathways in Toxicity
The toxicity of nitroaromatic compounds like this compound is often linked to their metabolism and the subsequent induction of cellular stress. Two key pathways are of particular importance: the metabolic activation of the nitro group and the oxidative stress response.
Metabolic Pathway of Nitroaromatic Compounds
The biological effects of many nitroaromatic compounds are dependent on their metabolic activation, primarily through the reduction of the nitro group. This process can occur via one- or two-electron pathways, catalyzed by various nitroreductases found in both bacteria and mammalian cells.[13] The reduction leads to the formation of nitroso and hydroxylamine intermediates, which are highly reactive and can bind to cellular macromolecules, including DNA, leading to genotoxicity.[4] The hydroxylamine metabolite is often considered the ultimate carcinogenic species.
Caption: Metabolic activation of a nitroaromatic compound.
Oxidative Stress Signaling Pathway
The metabolism of nitroaromatic compounds can lead to the formation of reactive oxygen species (ROS), which disrupts the cellular redox balance and causes oxidative stress.[1] ROS can damage lipids, proteins, and DNA. In response, cells activate complex signaling networks to mitigate the damage and restore homeostasis. Key pathways include the Keap1-Nrf2 system, which upregulates antioxidant enzymes, and stress-activated protein kinase pathways like MAPK, which can lead to either cell survival or apoptosis depending on the severity of the stress.[14]
Caption: Key signaling pathways activated by oxidative stress.
Experimental Protocols
Standardized protocols are crucial for generating reliable and comparable toxicity data. The following sections outline the methodologies for key toxicological endpoints.
Acute Oral Toxicity (OECD Guideline 423)
This test provides information on the health hazards likely to arise from a short-term oral exposure to a substance.
-
Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step determines the dose for the next step. The test aims to classify the substance into a specific toxicity class rather than determining a precise LD50.[15]
-
Animal Model: Typically, young adult rats of a single sex (usually females) are used.[15]
-
Procedure:
-
Animals are fasted prior to dosing.[15]
-
The test substance is administered in a single dose by gavage.[15]
-
A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg) based on available information.[15]
-
Three animals are used in each step. The outcome (mortality or survival) determines the next step: if mortality occurs, the dose for the next group is lowered; if no mortality occurs, a higher dose is used.[15]
-
Animals are observed for signs of toxicity and mortality for at least 14 days.
-
-
Endpoint: The test allows for the classification of the substance according to the Globally Harmonized System (GHS) for chemical classification and labeling.
Caption: Workflow for the Acute Toxic Class Method (OECD 423).
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation. It is widely used to determine the IC50 (half-maximal inhibitory concentration) of a compound.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cells are seeded in a 96-well plate and incubated to allow for attachment.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, the MTT reagent is added to each well, and the plate is incubated for a few hours to allow for formazan formation.
-
A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
-
Endpoint: The IC50 value is calculated from the dose-response curve, representing the concentration of the compound that reduces cell viability by 50%.
Bacterial Reverse Mutation Test (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[3]
-
Principle: The test uses several strains of the bacterium Salmonella typhimurium that have mutations in the genes required to synthesize the amino acid histidine. As a result, these strains cannot grow on a histidine-free medium. The test measures the ability of a chemical to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow on a histidine-free medium.[3]
-
Procedure:
-
The bacterial strains are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver). The S9 mix is included to simulate mammalian metabolism, as some chemicals only become mutagenic after being metabolized.
-
The treated bacteria are plated on a minimal agar medium that lacks histidine.
-
The plates are incubated for 48-72 hours.
-
The number of revertant colonies (colonies that have undergone reverse mutation and can now grow) is counted.
-
-
Endpoint: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Conclusion and Recommendations
The available data indicates that benzenetricarboxylic acids generally exhibit low to moderate acute toxicity but can be irritants to the skin, eyes, and respiratory system. The addition of a nitro group to the benzene ring, as in this compound, is expected to increase its toxic potential, particularly with respect to mutagenicity and systemic toxicity mediated by metabolic activation and oxidative stress.
Given the absence of experimental data for this compound, the following actions are recommended for a comprehensive toxicity assessment:
-
Empirical Testing: Conduct standardized in vitro and in vivo toxicity studies, starting with cytotoxicity and mutagenicity assays (e.g., MTT and Ames tests) followed by acute oral toxicity testing if warranted.
-
In Silico Modeling: Utilize Quantitative Structure-Activity Relationship (QSAR) models to predict the toxicity of this compound. These computational models can provide estimations of LD50 and other toxicological endpoints based on the chemical's structure, offering a valuable preliminary assessment in the absence of experimental data.[14]
A thorough evaluation combining these approaches will provide the necessary data to ensure the safe handling and use of this compound in research and drug development.
References
- 1. Trimellitic acid | C9H6O6 | CID 10708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. mdpi.com [mdpi.com]
- 9. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in silico investigations of the binary-mixture toxicity of phthalate esters and cadmium (II) to Vibrio qinghaiensis sp.-Q67 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. trimellitic acid, 528-44-9 [thegoodscentscompany.com]
- 13. Hemimellitic acid - Wikipedia [en.wikipedia.org]
- 14. Characterisation and Evaluation of Trimesic Acid Derivatives as Disulphide Cross-Linked Polymers for Potential Colon Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fishersci.co.uk [fishersci.co.uk]
Cost Analysis of 5-Nitro-1,2,3-benzenetricarboxylic Acid Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cost-analysis for the synthesis of 5-Nitro-1,2,3-benzenetricarboxylic acid, a valuable compound in various research and development applications. We will explore and compare different synthetic pathways, offering a detailed breakdown of raw material costs, and providing experimental protocols to support reproducibility.
Executive Summary
The synthesis of this compound can be approached through two primary routes: the direct nitration of 1,2,3-benzenetricarboxylic acid (hemimellitic acid) and a two-step process involving the nitration of 1,2,3-trimethylbenzene followed by oxidation. This guide will delve into the economic feasibility of each method, presenting a transparent cost comparison based on current market prices of starting materials and reagents. While direct nitration of hemimellitic acid appears more straightforward, the availability and cost of the starting material can be a significant factor. The alternative route, starting from the more readily available 1,2,3-trimethylbenzene, introduces an additional oxidation step, impacting the overall process economy.
Data Presentation: A Comparative Cost Analysis
To provide a clear and concise comparison, the following tables summarize the estimated costs associated with each synthetic route for the production of one gram of this compound. Prices are based on average catalog listings from various chemical suppliers and are subject to change.
Route 1: Nitration of 1,2,3-Benzenetricarboxylic Acid
| Reagent/Material | Molar Mass ( g/mol ) | Quantity per gram of product (estimated) | Cost per unit | Estimated Cost per gram of product |
| 1,2,3-Benzenetricarboxylic Acid | 210.14 | 0.82 g | ~$50/g | ~$41.00 |
| Fuming Nitric Acid (>90%) | 63.01 | ~1.5 mL | ~$0.30/mL | ~$0.45 |
| Concentrated Sulfuric Acid (98%) | 98.08 | ~3 mL | ~$0.10/mL | ~$0.30 |
| Total Estimated Cost | ~$41.75 |
Route 2: Nitration of 1,2,3-Trimethylbenzene followed by Oxidation
| Reagent/Material | Molar Mass ( g/mol ) | Quantity per gram of product (estimated) | Cost per unit | Estimated Cost per gram of product |
| 1,2,3-Trimethylbenzene | 120.19 | 0.47 g | ~$0.50/g[1][2][3][4][5] | ~$0.24 |
| Fuming Nitric Acid (>90%) | 63.01 | ~0.7 mL | ~$0.30/mL | ~$0.21 |
| Concentrated Sulfuric Acid (98%) | 98.08 | ~1.5 mL | ~$0.10/mL | ~$0.15 |
| Potassium Permanganate | 158.03 | ~2.5 g | ~$0.05/g[6][7][8][9][10] | ~$0.13 |
| Total Estimated Cost | ~$0.73 |
Note: The estimated quantities are based on stoichiometric calculations and assume a hypothetical yield of 80% for each step. Actual quantities and costs may vary depending on the specific experimental conditions and yields.
Experimental Protocols
Route 1: Nitration of 1,2,3-Benzenetricarboxylic Acid (Hemimellitic Acid)
This protocol is based on general procedures for the nitration of aromatic carboxylic acids.
Materials:
-
1,2,3-Benzenetricarboxylic acid
-
Fuming nitric acid (>90%)
-
Concentrated sulfuric acid (98%)
-
Ice bath
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, carefully add 1.0 g of 1,2,3-benzenetricarboxylic acid to 5 mL of concentrated sulfuric acid.
-
Cool the mixture in an ice bath to 0-5 °C with continuous stirring.
-
Slowly add a pre-cooled mixture of 1 mL of fuming nitric acid and 2 mL of concentrated sulfuric acid dropwise to the reaction flask, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral to litmus paper.
-
Dry the product in a vacuum oven at 60 °C.
Route 2: Two-Step Synthesis from 1,2,3-Trimethylbenzene
Step 1: Nitration of 1,2,3-Trimethylbenzene
Materials:
-
1,2,3-Trimethylbenzene
-
Fuming nitric acid (>90%)
-
Concentrated sulfuric acid (98%)
-
Ice bath
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, cool 5 mL of concentrated sulfuric acid in an ice bath.
-
Slowly add 1.0 g of 1,2,3-trimethylbenzene to the cold sulfuric acid with stirring.
-
In a separate flask, prepare the nitrating mixture by carefully adding 1.5 mL of fuming nitric acid to 3 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the 1,2,3-trimethylbenzene solution, maintaining the reaction temperature below 10 °C.
-
After the addition, stir the mixture at room temperature for 1 hour.
-
Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude nitro-1,2,3-trimethylbenzene.
Step 2: Oxidation of Nitro-1,2,3-trimethylbenzene
Materials:
-
Crude nitro-1,2,3-trimethylbenzene from Step 1
-
Potassium permanganate (KMnO₄) or Sodium Dichromate (Na₂Cr₂O₇)[11][12][13][14]
-
Water
-
Sulfuric acid (for acidification)
-
Sodium bisulfite (for quenching excess oxidant)
-
Heating mantle
-
Reflux condenser
Procedure:
-
Suspend the crude nitro-1,2,3-trimethylbenzene in water.
-
Slowly add a solution of potassium permanganate in water to the suspension.
-
Heat the mixture to reflux and maintain for several hours until the purple color of the permanganate disappears.
-
Cool the reaction mixture and filter to remove the manganese dioxide byproduct.
-
Acidify the filtrate with sulfuric acid to precipitate the crude this compound.
-
If necessary, add sodium bisulfite to quench any remaining oxidant.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Recrystallize from a suitable solvent to purify the final product.
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the cost-analysis and the signaling pathways of the two synthetic routes.
Caption: Logical workflow for the cost-analysis of this compound synthesis.
References
- 1. cenmed.com [cenmed.com]
- 2. 1,2,3-トリメチルベンゼン | Sigma-Aldrich [sigmaaldrich.com]
- 3. crescentchemical.com [crescentchemical.com]
- 4. accustandard.com [accustandard.com]
- 5. 1,2,3-Trimethylbenzene 80.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. hobbychemicalsupply.com [hobbychemicalsupply.com]
- 7. boilerandcoolingwater.com [boilerandcoolingwater.com]
- 8. Lab Grade Potassium Permanganate, KMnO4, 100g for sale. Buy from The Science Company. [sciencecompany.com]
- 9. Potassium permanganate price,buy Potassium permanganate - chemicalbook [m.chemicalbook.com]
- 10. Potassium Permanganate [walmart.com]
- 11. DGR Industrial Products, Inc. :: Generic Chemicals :: Sodium Dichromate, 200 grams [chemical-supermarket.com]
- 12. dir.indiamart.com [dir.indiamart.com]
- 13. Sodium Dichromate, Crystal, 99.5%, Spectrum Chemical 125 g | Buy Online | Spectrum Chemical Manufacturing Corporation | Fisher Scientific [fishersci.com]
- 14. Sodium Dichromate - SYNTHETIKA [synthetikaeu.com]
Safety Operating Guide
Proper Disposal of 5-Nitro-1,2,3-benzenetricarboxylic Acid: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 5-Nitro-1,2,3-benzenetricarboxylic acid (CAS No. 3807-81-6). This guidance is intended for researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) from the manufacturer, these procedures are based on general best practices for the disposal of nitroaromatic carboxylic acids.
Summary of Key Disposal and Safety Information
Proper disposal of this compound is crucial to ensure laboratory safety and environmental protection. As a solid chemical, it should be handled with appropriate personal protective equipment. Waste should be collected in designated, labeled containers and disposed of as hazardous chemical waste through an approved waste disposal service.
Personal Protective Equipment (PPE) and Handling
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent skin and eye contact, as well as inhalation of dust.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary. |
Disposal Workflow
The following diagram outlines the step-by-step process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
-
Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing the appropriate PPE as detailed in the table above.
-
Waste Collection:
-
Carefully transfer the waste this compound into a designated hazardous waste container. Avoid creating dust.
-
The container must be compatible with the chemical and properly labeled with the chemical name and associated hazards.
-
-
Container Sealing: Securely seal the waste container to prevent any leakage or spillage.
-
Temporary Storage: Store the sealed container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
Engage Disposal Service: Contact your institution's environmental health and safety (EHS) office or an approved hazardous waste disposal company to arrange for pickup.
-
Documentation and Handover: Complete all necessary waste disposal forms and documentation as required by your institution and local regulations. Hand over the waste container to the authorized personnel.
Disclaimer: The information provided here is for guidance purposes only and is based on general principles for handling similar chemical compounds. It is crucial to consult the official Safety Data Sheet (SDS) provided by the manufacturer for specific and comprehensive safety and disposal information. If an SDS is not available, a risk assessment should be conducted before handling this chemical. Local, state, and federal regulations regarding hazardous waste disposal must be strictly followed.
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
